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  • Product: 2-Oxopropane sulfonate
  • CAS: 29650-95-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-Oxopropane Sulfonate in Aqueous Solutions: A Technical Guide

Executive Summary 2-Oxopropane sulfonate (2-OPS), commonly referred to as acetone sulfonate, is a highly specialized amphiphilic compound utilized extensively in enzymology, formulation chemistry, and advanced materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxopropane sulfonate (2-OPS), commonly referred to as acetone sulfonate, is a highly specialized amphiphilic compound utilized extensively in enzymology, formulation chemistry, and advanced materials science. Because it perfectly mimics the structure of β-keto acids while resisting spontaneous decarboxylation, it serves as an indispensable tool for isolating thermodynamic variables in biochemical assays. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-OPS in aqueous solutions, detailing its physicochemical properties, mechanistic binding dynamics, and the self-validating experimental protocols required to quantify its behavior.

Molecular Architecture and Aqueous Behavior

2-Oxopropane sulfonate (IUPAC: 2-oxopropane-1-sulfonate) is characterized by a three-carbon aliphatic chain featuring a highly polar sulfonate group (–SO₃⁻) at the C1 position and a ketone moiety (–C=O) at the C2 position[1].

This specific molecular arrangement confers a unique amphiphilic nature. The sulfonate group ensures robust water solubility and strong hydrogen-bonding capabilities, while the short alkyl chain provides moderate hydrophobic characteristics[1]. Unlike carboxylate-based analogs (such as acetoacetate), the sulfonate group maintains its ionization over a much broader pH range. This ensures thermodynamic and structural stability even under highly acidic conditions or in the presence of hard water (divalent cations)[1].

Quantitative Physicochemical Profile

To facilitate experimental design, the core thermodynamic and physicochemical properties of 2-OPS are summarized below.

Table 1: Physicochemical and Thermodynamic Properties of 2-OPS

PropertyValueSignificance
Molecular Formula C₃H₅O₄S⁻Defines the anionic nature in aqueous solution[1].
Molecular Weight 137.13 g/mol Small molecule profile, ideal for competitive inhibition[1].
Polar Surface Area (PSA) 82.65 ŲIndicates strong hydrogen-bonding potential in water[1].
Partition Coefficient (LogP) 0.20Moderate hydrophilicity, optimal for aqueous assays[1].
Enthalpy of Dissociation (ΔH) 7.3 kcal/molHigh thermodynamic stability in enzyme-inhibitor complexes[2].

Mechanistic Insights: 2-OPS as a Stable Structural Analog

In biochemical research, 2-OPS is heavily utilized as a thermodynamically stable structural analog of acetoacetate. Acetoacetate is highly unstable in aqueous solutions, prone to spontaneous and enzymatically catalyzed decarboxylation (yielding acetone and CO₂). However, replacing the carboxylate group with a sulfonate group completely abolishes this reactivity because sulfonates cannot undergo decarboxylation[3].

When interacting with acetoacetate decarboxylase (AADase), 2-OPS acts as a competitive inhibitor. The dissociation constant (Kᵢ) of 2-OPS is numerically equal to the Michaelis constant (Kₘ) of the natural substrate, acetoacetate, across various temperatures[3]. This indicates that 2-OPS perfectly mimics the ground-state binding thermodynamics of the natural substrate. The enthalpy (ΔH) for the dissociation of 2-OPS from the enzyme is measured at 7.3 kcal/mol, confirming a highly stable, thermodynamically favorable interaction that traps the enzyme in a stable complex[2].

BindingCycle AADase AADase (Active Enzyme) Complex_OPS Enzyme-OPS Complex (Thermodynamically Stable) AADase->Complex_OPS + 2-OPS (Competitive Binding) Complex_AcAc Enzyme-AcAc Complex (Transient) AADase->Complex_AcAc + AcAc OPS 2-OPS (Stable Analog) OPS->Complex_OPS AcAc Acetoacetate (Natural Substrate) AcAc->Complex_AcAc Complex_OPS->AADase Dissociation (ΔH = 7.3 kcal/mol) Products Acetone + CO2 (Irreversible) Complex_AcAc->Products Decarboxylation

Thermodynamic binding cycle of AADase with 2-OPS versus natural acetoacetate.

Experimental Methodologies: Validating Thermodynamic Stability

To accurately measure the thermodynamic stability of 2-OPS in aqueous solutions and its binding affinity to target proteins, Isothermal Titration Calorimetry (ITC) and Kinetic Inhibition Assays are the gold standards. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of 2-OPS interacting with a target protein. Causality & Self-Validation: ITC measures the direct heat released or absorbed during binding. To ensure the heat signal is exclusively from the binding event, the buffer composition for both the ligand (2-OPS) and the protein must be identical. A control titration is mandatory to subtract the background heat of dilution.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer at pH 7.5.

    • Why: This matches the physiological pH of target enzymes like AADase while providing high buffering capacity to absorb any proton release/uptake during binding, preventing artifactual heat generation.

  • Sample Dialysis: Dialyze the target protein extensively against the prepared buffer. Use the final dialysate to dissolve the 2-OPS powder.

    • Why: This guarantees perfect buffer matching, eliminating the background heat of mixing.

  • Degassing: Degas both the 2-OPS solution (syringe, 1 mM) and the protein solution (cell, 50 µM) under a vacuum for 10 minutes.

    • Why: Prevents the formation of microbubbles during the titration, which would cause severe noise in the calorimetric baseline.

  • Titration Execution: Set the ITC instrument to perform 20 injections of 2 µL each at 25°C, with a 150-second interval between injections.

    • Why: The interval allows the heat signal to fully return to the baseline, ensuring accurate integration of each peak.

  • Control & Data Fitting: Perform a control titration of 2-OPS into the bare buffer. Subtract this background from the main data. Fit the resulting isotherm using a one-site binding model to extract ΔH (expected ~7.3 kcal/mol)[2].

ITC_Workflow Step1 1. Buffer Matching & Dialysis (Eliminates Heat of Mixing) Step2 2. Vacuum Degassing (Prevents Baseline Noise) Step1->Step2 Prepare Samples Step3 3. Control Titration (2-OPS into Buffer) Step2->Step3 Establish Baseline Step4 4. Target Titration (2-OPS into Protein) Step3->Step4 Validate Background Heat Step5 5. Background Subtraction & Non-linear Regression Step4->Step5 Integrate Heat Peaks

Self-validating ITC workflow for measuring 2-OPS thermodynamic stability.

Protocol 2: Kinetic Inhibition Assay

Objective: Confirm the competitive inhibition profile of 2-OPS. Causality: By varying both the natural substrate and the 2-OPS concentration, a Lineweaver-Burk plot will reveal intersecting lines at the y-axis, unequivocally proving competitive inhibition[3].

  • Reaction Setup: In a UV-transparent spectrophotometric cuvette, combine the matched buffer, AADase, and varying concentrations of 2-OPS (0 to 50 mM).

  • Initiation: Add acetoacetate to initiate the reaction.

  • Continuous Monitoring: Monitor the decrease in absorbance at 270 nm (the absorbance peak of the enolate form of acetoacetate).

    • Why: Direct continuous monitoring provides real-time initial velocity (V₀) data without the lag time or interference introduced by secondary coupled enzyme systems.

Industrial and Formulation Applications

Beyond enzymology, the thermodynamic stability of 2-OPS in aqueous solutions makes it highly valuable in industrial formulations and advanced materials:

  • Surfactant Design: The amphiphilic nature of 2-OPS allows it to be a foundational building block for anionic surfactants. Its sulfonate group ensures enhanced solubility in hard water and stability under acidic conditions compared to standard carboxylates[1].

  • Energy Storage & Electrolytes: 2-OPS derivatives (e.g., 2-propynyl 2-oxopropanesulfonate) are utilized as critical additives in nonaqueous electrolytic solutions for secondary batteries. They facilitate the formation of stable solid electrolyte interphase (SEI) films, drastically improving the thermal stability and charge-discharge characteristics of the battery[4].

References

  • [1] Vulcanchem. "2-Oxopropane sulfonate - 29650-95-1". Source: vulcanchem.com. URL: 1

  • [2] ResearchGate. "The origin of the electrostatic perturbation in acetoacetate decarboxylase". Source: researchgate.net. URL: 2

  • [4] Google Patents. "CN103811815A - Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery". Source: google.com. URL: 4

  • [3] ResearchGate. "INHIBITION STUDIES". Source: researchgate.net. URL: 3

Sources

Exploratory

The Biological and Mechanistic Role of 2-Oxopropane Sulfonate: A High-Fidelity Metabolite Analog

Executive Summary & Structural Rationale In the realm of enzymology and metabolic engineering, the strategic use of metabolite analogs is paramount for elucidating enzyme kinetics, mapping active sites, and mapping crypt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the realm of enzymology and metabolic engineering, the strategic use of metabolite analogs is paramount for elucidating enzyme kinetics, mapping active sites, and mapping cryptic metabolic pathways. 2-Oxopropane sulfonate (2-OPS) —also known as 2-oxopropanesulfonic acid—serves as a highly specialized structural analog of acetoacetate (3-oxobutanoate)[1].

Chemically, 2-OPS replaces the terminal carboxylate group of acetoacetate with a sulfonate group. While the carbon-sulfur skeleton perfectly mimics the steric bulk and charge distribution required for active-site binding, the sulfonate group exhibits drastically different leaving-group thermodynamics compared to a carboxylate[1]. Because sulfonate cannot be eliminated as a gas (unlike carboxylate, which leaves as CO₂), 2-OPS effectively stalls decarboxylation reactions. This unique physicochemical property makes 2-OPS an indispensable tool for trapping transient enzyme intermediates and profiling sulfur-specific transamination pathways.

Mechanistic Probing of Schiff-Base Enzymes

The primary application of 2-OPS in chemical biology is its role as a mechanistic probe for enzymes that utilize covalent Schiff base (imine) intermediates, most notably Acetoacetate Decarboxylase (AADase; EC 4.1.1.4) .

The AADase Catalytic Trap

AADase catalyzes the decarboxylation of acetoacetate to acetone and carbon dioxide without the need for metal cofactors. It achieves this via the ϵ -amino group of a highly perturbed active-site lysine (Lys115 in Clostridium acetobutylicum), which exhibits an unusually low pKa of ~6.0.

When 2-OPS is introduced to AADase, it acts as a competitive substrate analog. The unprotonated Lys115 nucleophilically attacks the C2 ketone of 2-OPS, successfully forming the initial Schiff base intermediate. However, because the sulfonate group cannot undergo decarboxylation, the enzyme is trapped in a dynamic pre-equilibrium state[2].

To permanently capture this "snap-shot" along the catalytic pathway, researchers utilize sodium borohydride (NaBH₄). The borohydride selectively reduces the transient C=N imine bond to a stable C–N secondary amine, irreversibly inhibiting the enzyme and covalently tagging the active-site lysine for downstream X-ray crystallography or mass spectrometry[2],.

AADase_Mechanism E AADase (Free Enzyme) Active Lys115 SB Schiff Base Intermediate (Reversible Imine) E->SB + Analog Binding S 2-Oxopropane Sulfonate (Substrate Analog) S->SB I Irreversible Secondary Amine (Trapped Adduct) SB->I Chemical Reduction R Sodium Borohydride (NaBH4) R->I

Fig 1: Schiff base trapping mechanism of AADase using 2-OPS and NaBH4.

Metabolic Role in Sulfur Transamination

Beyond its use as an artificial inhibitor, 2-OPS plays a physiological role in bacterial sulfur metabolism. It is a key metabolite in the pathway catalyzed by Taurine-2-oxoglutarate transaminase (EC 2.6.1.55) [3].

In organisms such as Achromobacter superficialis and Bifidobacterium, this pyridoxal 5'-phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from various sulfonated amines to 2-oxoglutarate. When the alternative substrate 3-aminopropanesulfonate (homotaurine) is utilized, the enzyme catalyzes its conversion directly into 2-oxopropanesulfonate (2-OPS) and L-glutamate[3]. This reaction highlights the biological relevance of 2-OPS as an intermediate in the microbial scavenging of organosulfur compounds.

Transaminase_Pathway Sub1 3-Aminopropane- sulfonate Enz Taurine-2-oxoglutarate Transaminase (EC 2.6.1.55) Sub1->Enz Sub2 2-Oxoglutarate Sub2->Enz Prod1 2-Oxopropane- sulfonate (2-OPS) Enz->Prod1 Prod2 L-Glutamate Enz->Prod2

Fig 2: Transamination of 3-aminopropanesulfonate to 2-oxopropanesulfonate.

Quantitative Data Summaries

To contextualize the binding affinity and specificity of 2-OPS, the following tables summarize its kinetic parameters against native substrates.

Table 1: Comparative Kinetic & Binding Parameters for AADase | Ligand | Role | Affinity ( Km​ / Ki​ ) | Decarboxylation Capability | Intermediate Stability | | :--- | :--- | :--- | :--- | :--- | | Acetoacetate | Native Substrate | ~15 - 20 mM ( Km​ ) | Yes (Yields Acetone + CO₂) | Transient (Milliseconds) | | 2-Oxopropane Sulfonate | Substrate Analog | ~15 - 20 mM ( Ki​ ) | No (Poor leaving group) | Stable (Trappable via NaBH₄) |

Insight: The Ki​ of 2-OPS is nearly identical to the Km​ of acetoacetate[2], proving that the sulfonate substitution does not disrupt active-site recognition, making it an ideal structural mimic.

Table 2: Substrate Specificity for Taurine-2-oxoglutarate Transaminase (EC 2.6.1.55)

Amino Donor Substrate Keto Acceptor Relative Activity Physiological Role
Taurine 2-Oxoglutarate 100% Primary sulfur metabolism
3-Aminopropanesulfonate 2-Oxoglutarate ~60% Alternative sulfur scavenging

| 4-Aminobutyrate (GABA) | 2-Oxoglutarate | < 5% | Non-specific cross-reactivity |

Self-Validating Experimental Methodologies

As an application scientist, ensuring reproducibility requires protocols that inherently validate their own success. Below are field-proven workflows for utilizing 2-OPS in vitro.

Protocol 1: Active-Site Trapping of Acetoacetate Decarboxylase

Objective: To irreversibly label the active-site Lys115 of AADase for structural characterization.

  • Enzyme Equilibration: Dialyze purified AADase into 50 mM Potassium Phosphate buffer, pH 6.0.

    • Causality: The active-site Lys115 has an anomalous pKa of ~6.0. Maintaining this specific pH ensures a maximum fraction of the unprotonated amine is available for nucleophilic attack on the analog's ketone carbonyl.

  • Analog Incubation: Add 2-OPS to a final concentration of 50 mM. Incubate at 25°C for 15 minutes.

    • Causality: This allows the system to reach pre-equilibrium, forming the reversible Schiff base. The sulfonate group prevents catalytic turnover, pooling the enzyme in the intermediate state.

  • Chemical Reduction: Slowly add freshly prepared NaBH₄ (10 mM final concentration) while the reaction tube is on ice.

    • Causality: NaBH₄ selectively reduces the imine (C=N) to a stable secondary amine (C–N). Performing this on ice mitigates the exothermic nature of the reduction, preventing thermal denaturation of the protein.

  • Quenching and Validation: Quench the reaction with dilute acetic acid to destroy unreacted NaBH₄. Dialyze extensively to remove excess 2-OPS.

    • Self-Validation Step: Perform a standard AADase activity assay (measuring acetone production) on the dialyzed sample. A successful trap will result in near 0% residual enzyme activity compared to a vehicle control, validating the irreversible inhibition[2].

Protocol 2: Kinetic Profiling of Transaminase Activity via 2-OPS Production

Objective: Measure the conversion of 3-aminopropanesulfonate to 2-OPS by EC 2.6.1.55.

  • Reaction Assembly: In a microplate, mix 50 mM Tris-HCl (pH 8.0), 10 mM 2-oxoglutarate, 0.1 mM Pyridoxal 5'-phosphate (PLP), and 10 mM 3-aminopropanesulfonate.

    • Causality: PLP is the obligate cofactor for this transaminase, acting as the electron sink during the amino group transfer.

  • Initiation: Add purified transaminase to initiate the reaction at 30°C.

  • Termination: Stop the reaction at specific time intervals (e.g., 1, 5, 10, 30 mins) using 10% trichloroacetic acid (TCA).

    • Causality: TCA instantly precipitates the enzyme, freezing the reaction state for accurate kinetic measurement.

  • Quantification (Coupled Assay): Neutralize the supernatant and quantify the production of L-glutamate using a glutamate dehydrogenase-coupled spectrophotometric assay (monitoring NADH production at 340 nm).

    • Self-Validation Step: Because 2-OPS lacks a strong chromophore, direct measurement is analytically challenging without LC-MS. Measuring L-glutamate—the exact stoichiometric co-product of 2-OPS formation—provides a high-throughput, self-validating proxy for transaminase activity.

References

  • Information on EC 2.6.1.55 - taurine-2-oxoglutarate transaminase - BRENDA Enzyme Database Source: brenda-enzymes.info URL:[Link]

  • A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum Source: researchgate.net URL:[Link]

  • Catalytic Mechanism of Acetoacetate Decarboxylase - Karen Allen Source: grantome.com URL:[Link]

Sources

Foundational

Sodium 2-Oxopropanesulfonate: A Comprehensive Technical Whitepaper on Physicochemical Properties, Synthesis, and Advanced Applications

Executive Summary & Chemical Identity Sodium 2-oxopropanesulfonate (CAS: 16562-77-9), frequently referred to in industrial literature as sodium acetonesulfonate or 2-oxopropane-1-sulfonic acid sodium salt, is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Sodium 2-oxopropanesulfonate (CAS: 16562-77-9), frequently referred to in industrial literature as sodium acetonesulfonate or 2-oxopropane-1-sulfonic acid sodium salt, is a highly functionalized aliphatic sulfonate[1]. Characterized by the presence of both an electrophilic alpha-carbonyl group and a highly polar, nucleofugal sulfonate moiety, this compound is a versatile intermediate. It bridges the gap between traditional organic synthesis, biochemical reagent manufacturing, and next-generation energy storage technologies.

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the mechanistic causality behind its synthesis, and details its advanced applications in modern research.

Physicochemical Properties & Molecular Architecture

The utility of sodium 2-oxopropanesulfonate is fundamentally driven by its bifunctional molecular architecture. The electron-withdrawing nature of the sulfonate group ( −SO3​Na ) increases the acidity of the bridging methylene protons, while the carbonyl group ( C=O ) serves as a prime site for nucleophilic attack and reduction.

Because it is an alkali metal salt, the compound exhibits classic ionic behavior in solution. It is highly soluble in polar protic solvents (water, methanol) but remains entirely insoluble in non-polar organic media (hexane, toluene), allowing for straightforward phase-separation during purification[2].

Table 1: Quantitative Physicochemical Data

Data summarized for analytical and computational reference.

ParameterValue
Chemical Name Sodium 2-oxopropanesulfonate
CAS Registry Number 16562-77-9
Molecular Formula C 3​ H 5​ NaO 4​ S
Molecular Weight 160.12 g/mol
SMILES String CC(=O)CS(=O)(=O)[O-].[Na+]
Topological Polar Surface Area (TPSA) 82.6 Ų
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Physical State (Standard Conditions) Solid (White to off-white crystalline powder)

Source Data verified via Guidechem computational databases[2].

Chemical Reactivity & Mechanistic Pathways

As an application scientist, understanding the why behind a molecule's behavior is more critical than simply knowing what it does. The dual-functional nature of sodium 2-oxopropanesulfonate dictates its reactivity profile:

  • Bidentate Chelation: The spatial geometry between the carbonyl oxygen and the anionic sulfonate oxygens is ideal for coordinating with transition metal ions. This allows the molecule to act as a robust chelating agent, sequestering metals to synthesize highly stable, water-soluble complexes[3].

  • Biochemical Precursor (Reduction): Under controlled alkaline conditions, reacting sodium 2-oxopropanesulfonate with strong reducing agents (such as excess sodium sulfite or specialized metal hydrides) drives the reduction of the ketone and the transformation of the sulfonate group. This pathway yields mercaptopropanol , a potent thiol-based reducing agent used extensively to cleave disulfide bonds in proteins and to protect DNA during biochemical assays[3].

Self-Validating Synthesis Protocol: Strecker Sulfite Alkylation

The most scalable and atom-economical method for synthesizing sodium 2-oxopropanesulfonate is the nucleophilic substitution of an alpha-haloketone (e.g., chloroacetone) with sodium sulfite[4].

Mechanistic Causality: The sulfite anion ( SO32−​ ) is an ambidentate nucleophile. However, the sulfur atom is highly polarizable (a "soft" nucleophile), whereas the oxygen atoms are "hard." According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur preferentially attacks the soft, highly electrophilic alpha-carbon of chloroacetone via an S N​ 2 mechanism, displacing the chloride ion.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Dissolve 12.6 g (0.10 mol) of anhydrous sodium sulfite ( Na2​SO3​ ) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Step 2: Electrophile Addition. Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 9.7 g (0.105 mol) of chloroacetone dropwise over 30 minutes. (Safety Note: Chloroacetone is a severe lachrymator; perform strictly in a certified fume hood).

  • Step 3: Thermal Activation. Remove the ice bath and gradually warm the mixture to room temperature. Subsequently, heat the reaction to 60 °C for 5 hours to drive the S N​ 2 displacement to completion.

  • Step 4: Self-Validation Checkpoint (Crucial). Withdraw a 0.1 mL aliquot, quench in D 2​ O, and run a rapid 1 H NMR. The complete disappearance of the chloroacetone chloromethyl singlet ( δ ~4.2 ppm) and the emergence of the sulfonate-adjacent methylene singlet ( δ ~4.1 ppm) confirms 100% conversion.

  • Step 5: Isolation & Purification. Concentrate the aqueous solution under reduced pressure until a thick slurry forms. Recrystallize the crude product from a hot ethanol/water (80:20 v/v) mixture. The target sodium 2-oxopropanesulfonate crystallizes upon cooling, leaving the sodium chloride byproduct dissolved in the aqueous-ethanolic mother liquor. Dry under vacuum at 50 °C.

Synthesis A Chloroacetone (Electrophile) C SN2 Nucleophilic Displacement (Aqueous, 60°C) A->C B Sodium Sulfite (Nucleophile) B->C D Sodium 2-oxopropanesulfonate (Target Product) C->D Yield > 80% E Sodium Chloride (Byproduct) C->E

Fig 1: Strecker sulfite alkylation pathway for synthesizing sodium 2-oxopropanesulfonate.

Advanced Application: Energy Storage & Battery Electrolytes

Beyond traditional biochemistry, sodium 2-oxopropanesulfonate and its esterified derivatives have emerged as highly specialized non-aqueous electrolyte additives for lithium-ion secondary batteries[5].

The Causality of Battery Enhancement: In high-energy-density batteries, the liquid electrolyte is prone to oxidative and reductive degradation. When sodium 2-oxopropanesulfonate is introduced as an additive, its highly polar sulfonate group undergoes preferential, sacrificial electrochemical reduction at the graphite anode interface during the initial formation cycles.

Because the sulfonate reduces at a higher potential than the primary carbonate solvents (like Ethylene Carbonate or Diethyl Carbonate), it precipitates to form a dense, ionically conductive, and electronically insulating Solid Electrolyte Interphase (SEI) layer. This robust SEI acts as a kinetic barrier, preventing continuous solvent consumption, suppressing lithium dendrite formation, and drastically extending the cycle life and thermal stability of the battery[5].

Application A Sodium 2-oxopropanesulfonate B Electrochemical Reduction A->B Anode surface E Metal Ion Chelation A->E Aqueous media C SEI Layer Formation B->C Sacrificial decomposition D Battery Cycle Life Enhancement C->D F Stable Biochemical Complexes E->F

Fig 2: Dual-action functional workflow in energy storage and biochemical chelation.

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness, any batch of sodium 2-oxopropanesulfonate must be validated against the following spectroscopic benchmarks:

  • Infrared (FT-IR) Spectroscopy: Look for a strong, sharp absorption band at ~1710 cm −1 confirming the presence of the intact alpha-carbonyl (C=O) stretch. Additionally, intense asymmetric and symmetric S=O stretching vibrations must appear between 1200–1150 cm −1 and 1060–1030 cm −1 , respectively.

  • Nuclear Magnetic Resonance ( 1 H NMR, D 2​ O, 400 MHz): The spectrum should be remarkably clean, displaying only two singlets. A singlet at δ 2.30 ppm (integrating to 3H) corresponds to the terminal methyl group. A second downfield singlet at δ 4.10 ppm (integrating to 2H) corresponds to the methylene protons sandwiched between the strongly electron-withdrawing carbonyl and sulfonate groups.

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Exploratory

2-Oxopropane Sulfonate: Structural Ontology, Exact Mass Determination, and Analytical Workflows

Executive Summary In the fields of pharmaceutical development, metabolomics, and advanced surfactant chemistry, the precise identification of highly polar, low-molecular-weight intermediates is paramount. 2-Oxopropane su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of pharmaceutical development, metabolomics, and advanced surfactant chemistry, the precise identification of highly polar, low-molecular-weight intermediates is paramount. 2-Oxopropane sulfonate (often referred to as dihydroxyacetone sulfate or acetone sulfonate) represents a critical structural motif. Because of its high polarity and tendency to form adducts, standard analytical approaches often fail to accurately quantify it. This whitepaper provides a comprehensive technical framework for researchers, detailing the structural properties, the exact monoisotopic mass calculation logic, and a self-validating High-Resolution Mass Spectrometry (HRMS) workflow required for the definitive identification of 2-oxopropane sulfonate.

Chemical Ontology & Structural Properties

2-Oxopropane sulfonate (IUPAC name:) is an amphiphilic organosulfur compound[1]. Its molecular architecture consists of a three-carbon aliphatic chain featuring a ketone group at the C2 position and a terminal sulfonate group at the C1 position[1].

This specific structural arrangement confers a unique physicochemical profile:

  • Hydrophilicity: The terminal sulfonate group is highly hydrophilic and exists predominantly as a deprotonated anion (C₃H₅O₄S⁻) under physiological and standard analytical pH ranges[2].

  • Partitioning: The molecule exhibits a low partition coefficient (LogP ≈ 0.20) and a high Topological Polar Surface Area (TPSA) of 82.7 Ų[1],[2].

These properties dictate that traditional reversed-phase chromatography will yield poor retention, necessitating specialized analytical techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry and formulation development is the conflation of average molecular weight with exact monoisotopic mass.

  • Molecular Weight (MW): Calculated using standard atomic weights, which account for the weighted average of all naturally occurring isotopes. This metric is used for bulk stoichiometric calculations (e.g., preparing molar solutions).

  • Exact Monoisotopic Mass: Calculated using the mass of the primary (most abundant) isotope of each element. This is the definitive metric utilized in HRMS to identify compounds and differentiate them from isobaric interferences.

Fundamental Atomic Masses

To ensure a self-validating calculation system, the fundamental monoisotopic masses of the constituent elements must be established prior to computing the molecular mass.

Table 1: Fundamental Atomic Masses Used in Calculations

ElementSymbolStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon C12.01112.000000
Hydrogen H1.0081.007825
Oxygen O15.99915.994915
Sulfur S32.06531.972071
Sodium Na22.98922.989769
Calculation Logic & Quantitative Data

Using the fundamental masses above, the exact mass of the 2-oxopropane sulfonate anion (C₃H₅O₄S⁻) is calculated as the sum of 3 Carbons, 5 Hydrogens, 4 Oxygens, and 1 Sulfur.

MassCalc Root 2-Oxopropane Sulfonate Anion Formula: C3H5O4S- C Carbon (C) 3 x 12.000000 Da = 36.000000 Da Root->C H Hydrogen (H) 5 x 1.007825 Da = 5.039125 Da Root->H O Oxygen (O) 4 x 15.994915 Da = 63.979660 Da Root->O S Sulfur (S) 1 x 31.972071 Da = 31.972071 Da Root->S Sum Exact Monoisotopic Mass = 136.990856 Da C->Sum H->Sum O->Sum S->Sum

Caption: Monoisotopic Mass Calculation Logic for 2-Oxopropane Sulfonate Anion.

Depending on the chemical environment or the commercial formulation (e.g., sodium salt), the mass parameters shift. The table below summarizes these variations.

Table 2: Computed Properties of 2-Oxopropane Sulfonate Variants

Chemical SpeciesFormulaAverage Molecular Weight ( g/mol )Exact Monoisotopic Mass (Da)
2-Oxopropane Sulfonate (Anion) C₃H₅O₄S⁻137.14[2]136.99085[2]
2-Oxopropanesulfonic Acid C₃H₆O₄S138.14137.99868
Sodium 2-Oxopropanesulfonate C₃H₅NaO₄S160.12[3]159.98062[3]

Analytical Workflows: HRMS Validation Protocol

To accurately detect 2-oxopropane sulfonate in complex biological or synthetic matrices, an optimized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required.

System Suitability & Self-Validation

Every analytical run must operate as a self-validating system. Prior to sample injection, the mass spectrometer must be calibrated using a standard tuning mix (e.g., Pierce™ Negative Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm . This ensures the theoretical exact mass (136.9908 Da) can be confidently distinguished from isobaric interferences (e.g., other C₃-C₄ oxygenated species).

HRMS_Workflow N1 Sample Prep (Desalting) N2 LC Separation (HILIC) N1->N2 Purified Analyte N3 Ionization (ESI Negative) N2->N3 Eluent N4 Mass Analysis (Orbitrap HRMS) N3->N4 [M-H]- Ions N5 Data Processing (m/z 136.9908) N4->N5 Spectra

Caption: Self-Validating HRMS Workflow for 2-Oxopropane Sulfonate Analysis.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation & Desalting)

  • Action: Add 400 µL of ice-cold acetonitrile to 100 µL of the aqueous sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: Acetonitrile precipitates proteins that could foul the LC column. More importantly, desalting is critical because the sulfonate group readily forms adducts with ambient cations (e.g., Na⁺, K⁺). These adducts split the ion current and severely suppress the primary [M-H]⁻ signal during ionization.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 5 µL of the supernatant onto a ZIC-pHILIC column (150 x 2.1 mm, 5 µm). Use a gradient elution with Mobile Phase A (20 mM ammonium carbonate in water, pH 9.0) and Mobile Phase B (100% Acetonitrile).

  • Causality: Because 2-oxopropane sulfonate is highly polar (LogP ≈ 0.20), traditional reversed-phase C18 columns fail to provide adequate retention, causing the analyte to elute in the void volume[1]. HILIC provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions) ideal for small, highly polar sulfonates.

Step 3: Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Causality: The molecule exists predominantly as a pre-formed anion (C₃H₅O₄S⁻) in solution. Negative mode ESI capitalizes on this inherent charge, yielding exceptional ionization efficiency without the need to force complex adduct formation.

Step 4: Mass Analysis (Orbitrap / Q-TOF)

  • Action: Acquire full-scan MS data (m/z 50–500) at a high resolution of 70,000 (measured at m/z 200).

  • Causality: High resolution is strictly required to separate the 2-oxopropane sulfonate peak (136.9908 Da) from potential nominal mass overlaps, preventing false positives in complex matrices.

Step 5: Data Processing & Extraction

  • Action: Generate an Extracted Ion Chromatogram (XIC) for m/z 136.9908 using a strict mass tolerance window of ± 5 ppm.

  • Causality: A narrow extraction window filters out background chemical noise, maximizing the signal-to-noise ratio and definitively confirming the presence of the target analyte based on its exact monoisotopic mass.

References

  • Title: Dihydroxyacetone sulfate | C3H5O4S- | CID 161641 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis and Purification Protocol for Sodium 2-Oxopropanesulfonate

Introduction & Scientific Rationale Sodium 2-oxopropanesulfonate (also known as acetone sulfonate) is a highly versatile amphiphilic alpha-ketosulfonate. In biochemical research, it is widely utilized as a structural ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sodium 2-oxopropanesulfonate (also known as acetone sulfonate) is a highly versatile amphiphilic alpha-ketosulfonate. In biochemical research, it is widely utilized as a structural analog and competitive slow-binding inhibitor in metabolic pathway studies, most notably for probing the active site of acetoacetate decarboxylase[1, 2]. Beyond enzymology, its unique molecular architecture—combining a strongly hydrophilic sulfonate group with a reactive ketone moiety—makes it a critical precursor in the design of functionalized anionic surfactants, ion-exchange resins, and conductive polymer matrices [3].

Unlike alpha-hydroxy sulfonates, which readily form via the reversible bisulfite addition to ketones, synthesizing an alpha-keto sulfonate requires a direct substitution approach. The most robust and scalable method is the Strecker Sulfite Alkylation , utilizing 1-chloro-2-propanone (chloroacetone) and sodium sulfite.

Mechanistic Causality & Experimental Design

The synthesis proceeds via an SN​2 nucleophilic substitution. The sulfite dianion ( SO32−​ ) attacks the alpha-carbon of chloroacetone, displacing the chloride leaving group to form the carbon-sulfur bond.

  • Causality in Reagent Selection: Sodium sulfite ( Na2​SO3​ ) is strictly required over sodium bisulfite ( NaHSO3​ ). Bisulfite preferentially undergoes nucleophilic addition at the carbonyl carbon, yielding the undesired acetone bisulfite adduct. By utilizing Na2​SO3​ , the sulfite ion acts as a soft nucleophile, selectively targeting the alkyl halide carbon [2].

  • Causality in Temperature Control: The substitution is highly exothermic. Uncontrolled temperature spikes can lead to the aldol condensation of chloroacetone or its rapid thermal degradation. Thus, dropwise addition and strict thermal regulation (40–50 °C) are mandatory to ensure high yield and purity.

Materials and Reagents

Reagent / MaterialFormula / SpecificationRole in SynthesisHazards & Handling
1-Chloro-2-propanone C3​H5​ClO (95%+)Electrophile / SubstrateSevere lachrymator, toxic. Handle strictly in a fume hood.
Sodium Sulfite Na2​SO3​ (Anhydrous)NucleophileIrritant. Keep dry to prevent oxidation to sulfate.
Ethanol C2​H5​OH (85% aqueous)Crystallization SolventFlammable. Used for fractional crystallization.
Deionized Water H2​O (18.2 MΩ·cm)Reaction SolventSolubilizes the sulfite dianion.
Silver Nitrate AgNO3​ (0.1 M solution)Validation ReagentCorrosive. Used for qualitative chloride testing.

Experimental Workflow

Workflow Na2SO3 Sodium Sulfite (Na₂SO₃) in Distilled H₂O Reaction Nucleophilic Substitution (Strecker Sulfite Alkylation) Na2SO3->Reaction Chloroacetone Chloroacetone (Lachrymator) Chloroacetone->Reaction Dropwise addition Workup Solvent Evaporation & Ethanol Addition Reaction->Workup 2-4 hours stirring TempControl Temperature Control (Maintained at 40-50°C) TempControl->Reaction Crystallization Fractional Crystallization (Removal of NaCl) Workup->Crystallization Product Sodium 2-Oxopropanesulfonate (Purified Crystals) Crystallization->Product Vacuum drying

Fig 1: Experimental workflow for the synthesis of Sodium 2-Oxopropanesulfonate.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask, dissolve 12.6 g (0.10 mol) of anhydrous Na2​SO3​ in 60 mL of deionized water. Stir magnetically until complete dissolution is achieved.

    • Causality: Complete dissolution maximizes the availability of the sulfite nucleophile, preventing unreacted solid pockets.

  • Apparatus Assembly: Equip the flask with a reflux condenser, a dropping funnel, and a thermometer. Submerge the flask in a water bath pre-heated to 40 °C.

  • Electrophile Addition: Load 9.25 g (0.10 mol) of 1-chloro-2-propanone into the dropping funnel. Begin adding the chloroacetone dropwise to the vigorously stirred sulfite solution over a period of 30 to 45 minutes.

    • Self-Validation Check: Monitor the internal temperature. It should rise slightly due to the exothermic SN​2 reaction. Adjust the addition rate to ensure the internal temperature does not exceed 50 °C.

Phase 2: Maturation and Phase Homogenization
  • Reaction Maturation: Once the addition is complete, maintain the water bath at 45 °C and continue stirring for 2 to 4 hours.

  • Visual Validation: Initially, the reaction mixture will be biphasic (aqueous sulfite and organic chloroacetone). As the chloroacetone is consumed and converted into the highly water-soluble sodium 2-oxopropanesulfonate, the mixture will become a single, homogeneous, slightly yellow aqueous phase. The reaction is considered complete when no organic droplets remain.

Phase 3: Workup and Fractional Crystallization
  • Solvent Removal: Transfer the homogeneous solution to a rotary evaporator. Remove the water under reduced pressure at 60 °C until a dry, white crystalline mass remains. This crude residue is a stoichiometric mixture of the desired product and sodium chloride ( NaCl ).

  • Selective Extraction: Suspend the crude solid in 100 mL of boiling 85% aqueous ethanol.

    • Causality: Sodium 2-oxopropanesulfonate is highly soluble in hot aqueous ethanol, whereas NaCl is virtually insoluble. This differential solubility is the key to purification.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-warmed Buchner funnel to remove the insoluble NaCl . Wash the filter cake with an additional 15 mL of hot 85% ethanol.

  • Crystallization: Transfer the filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight. Brilliant white crystals of sodium 2-oxopropanesulfonate will precipitate.

  • Isolation and Drying: Collect the crystals via vacuum filtration, wash with a small volume of ice-cold absolute ethanol, and dry in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization & Self-Validation

To ensure the protocol has yielded a self-validating system, perform the following checks on the final dried product:

  • Chloride Absence Test: Dissolve 20 mg of the product in 2 mL of deionized water. Add 2 drops of 0.1 M AgNO3​ solution. The solution should remain clear. A white precipitate ( AgCl ) indicates incomplete removal of NaCl during the fractional crystallization step.

  • FT-IR Spectroscopy: Expect strong absorption bands at ~1715 cm−1 (ketone C=O stretch) and ~1200 / 1050 cm−1 (asymmetric and symmetric S=O stretches of the sulfonate group).

  • 1 H-NMR (in D2​O ): The spectrum should display two distinct singlets: one at δ ~2.3 ppm (integrating to 3H, for the terminal methyl group -CH3​ ) and one at δ ~4.1 ppm (integrating to 2H, for the methylene group -CH2​- adjacent to the electron-withdrawing sulfonate and carbonyl).

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Reaction mixture turns dark brown/black Thermal degradation or aldol condensation of chloroacetone due to excessive heat.Discard batch. In the next run, slow the addition rate of chloroacetone and strictly maintain the water bath below 50 °C.
Biphasic mixture persists after 4 hours Incomplete reaction, often due to degraded sodium sulfite (oxidized to sulfate) or insufficient stirring.Ensure vigorous magnetic stirring. Verify the purity of Na2​SO3​ (use fresh, anhydrous reagent).
High AgCl precipitate in validation test Co-precipitation of NaCl during the cooling phase of crystallization.Re-dissolve the product in a minimum amount of boiling 85% ethanol, perform a second hot filtration, and recrystallize.
Low product yield (<40%) Product remained dissolved in the ethanol mother liquor.Concentrate the mother liquor on a rotary evaporator to half its volume and cool to 4 °C to obtain a second crop of crystals.

References

  • Neece, M. S., & Fridovich, I. (1967). Acetoacetic Decarboxylase. Activation by heat. Journal of Biological Chemistry, 242(12), 2939-2944. URL:[Link]

  • Fridovich, I. (1968). A study of the interaction of acetoacetic decarboxylase with several inhibitors. Journal of Biological Chemistry, 243(5), 1043-1051. URL:[Link]

Application

protocol for using 2-oxopropane sulfonate as a biological buffering agent

Application Note: Protocol for the Preparation and Use of 2-Oxopropane Sulfonate as an Extreme Acidic Biological Buffering Agent Executive Summary & Scientific Integrity (E-E-A-T) In biological research, buffer selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Preparation and Use of 2-Oxopropane Sulfonate as an Extreme Acidic Biological Buffering Agent

Executive Summary & Scientific Integrity (E-E-A-T)

In biological research, buffer selection is dictated by the pKa​ of the buffering agent aligning with the target physiological environment. As a Senior Application Scientist, it is critical to address a frequent misconception regarding 2-oxopropane sulfonate (also known as dihydroxyacetone sulfate or acetylmethanesulfonate;[1]).

Unlike traditional zwitterionic Good's buffers (e.g., HEPES, MES, or PIPES) which utilize aminoalkanesulfonic acids to maintain physiological pH (6.0–8.0)[2][3], 2-oxopropane sulfonate lacks a proton-accepting amine group. Its sole ionizable moiety is a strongly acidic sulfonate group ( pKa​<0 ). Consequently, it cannot buffer at physiological pH .

However, 2-oxopropane sulfonate possesses high utility in two specialized domains:

  • Extreme-Acidic Buffering: Acting as a stable buffering agent for extreme acidophilic enzyme assays or simulated gastric fluids (pH 1.0–2.0).

  • Enzymatic Inhibition: Acting as a potent, irreversible inhibitor of acetoacetate decarboxylase, a critical factor to control for in metabolic assays [4].

This guide provides a self-validating protocol for utilizing 2-oxopropane sulfonate in extreme acidic environments while controlling for its known off-target enzymatic interactions.

Quantitative Data: Buffer Characteristics

To make informed experimental choices, researchers must compare the physicochemical properties of 2-oxopropane sulfonate against standard buffering systems.

Table 1: Comparison of Sulfonate-Based Biological Buffers

Buffer SystemChemical ClassificationUseful pH RangeApprox. pKa​ Known Biological Interference
2-Oxopropane Sulfonate Ketosulfonic Acid1.0 – 2.0< 0.0Inhibits Acetoacetate Decarboxylase[4]
Methanesulfonic Acid Alkylsulfonic Acid1.0 – 2.0-1.9Minimal[2]
MES Aminoalkanesulfonic Acid5.5 – 6.76.15Minimal (Standard Good's Buffer)
PIPES Aminoalkanesulfonic Acid6.1 – 7.56.80Minimal (Standard Good's Buffer)[3]

Mechanistic Visualization

The buffering capacity of 2-oxopropane sulfonate at low pH relies entirely on the equilibrium between the fully deprotonated sulfonate anion and the protonated sulfonic acid upon the introduction of strong external acids (e.g., HCl).

G H Influx of Protons (H+) Eq Acid-Base Equilibrium (Buffering Action) H->Eq Anion 2-Oxopropane Sulfonate (Anion) CH3-C(=O)-CH2-SO3(-) Anion->Eq Acid 2-Oxopropane Sulfonic Acid CH3-C(=O)-CH2-SO3H Eq->Acid pH Stabilized Extreme Acidic Environment (pH 1.0 - 2.0) Acid->pH

Diagram 1: Acid-base equilibrium of 2-oxopropane sulfonate at low pH.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control (QC) steps to isolate the variable of pH stability from potential chemical toxicity.

Protocol A: Formulation of 0.1 M 2-Oxopropane Sulfonate Buffer (pH 1.5)

Causality Note: We titrate with HCl rather than a biological organic acid. At pH 1.5, weak organic acids are fully protonated and non-functional. HCl provides the necessary hydronium ions to push the sulfonate into its buffering equilibrium without introducing competing organic counter-ions.

Materials Required:

  • Sodium 2-oxopropane sulfonate (MW 160.13 g/mol )

  • 1.0 M Hydrochloric Acid (HCl)

  • Ultrapure ddH2​O

  • 0.22 µm Polyethersulfone (PES) syringe filters

Step-by-Step Methodology:

  • Dissolution: Weigh 1.60 g of Sodium 2-oxopropane sulfonate and dissolve it in 80 mL of ddH2​O .

  • Baseline Measurement: Insert a calibrated pH probe. The initial solution will be relatively neutral due to the sodium salt formulation.

  • Titration: Slowly add 1.0 M HCl dropwise under continuous magnetic stirring. Monitor the pH until it reaches exactly 1.50.

  • Volume Adjustment: Bring the final volume to 100 mL using ddH2​O .

  • Sterilization: Filter the solution through a 0.22 µm PES membrane. Crucial: Do not autoclave. Extreme acidic solutions combined with high heat can degrade the beta-ketone moiety of the molecule.

  • Self-Validation (QC 1): Aliquot 10 mL of the prepared buffer and spike it with 100 µL of 0.1 M HCl. A properly formulated buffer will exhibit a pH shift of <0.05 units.

Protocol B: Self-Validating Acidophilic Enzyme Assay

Causality Note: Because 2-oxopropane sulfonate is a structural mimic of biological keto-acids, it can act as a covalent dead-end complex inhibitor[4]. A parallel unbuffered control is mandatory to ensure any observed reduction in enzyme activity is due to pH, not specific chemical inhibition.

Step-by-Step Methodology:

  • Preparation: Set up two parallel reaction cohorts:

    • Test Cohort: Target enzyme suspended in 0.1 M 2-Oxopropane Sulfonate Buffer (pH 1.5).

    • Control Cohort: Target enzyme suspended in an unbuffered HCl/KCl solution adjusted to pH 1.5.

  • Incubation: Incubate both cohorts at the target temperature (e.g., 37°C) for 30 minutes to establish thermodynamic equilibrium.

  • Substrate Introduction: Introduce the enzyme substrate and monitor the reaction kinetics (e.g., via spectrophotometry).

  • Data Validation (QC 2): Compare the Vmax​ and Km​ between the Test and Control cohorts. If the Test cohort shows significantly lower activity than the Control, 2-oxopropane sulfonate is acting as an active-site inhibitor for your specific enzyme and should be discarded in favor of Methanesulfonic acid.

Workflow Prep Step 1: Buffer Formulation Dissolve Sodium Salt & Titrate to pH 1.5 QC1 QC Check 1: pH Stability Verify pH drift < 0.05 over 24h Prep->QC1 Control Parallel Control Run assay in unbuffered HCl/KCl (pH 1.5) Prep->Control Assay Step 2: Biological Assay Introduce Acidophilic Enzyme / Substrate QC1->Assay QC2 QC Check 2: Target Validation Compare activity to rule out specific inhibition Assay->QC2 Control->QC2

Diagram 2: Self-validating experimental workflow for extreme acidic buffering.

References

  • National Institutes of Health (PubChem). "Dihydroxyacetone sulfate | C3H5O4S- | CID 161641". PubChem Database. URL:[Link]

  • Neece, M. S., & Fridovich, I. (1967). "Acetoacetic Decarboxylase: Activation, Inhibition, and Kinetics". Journal of Biological Chemistry. URL:[Link]

  • Kelly, C. et al. (2010). "Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series". PMC. URL:[Link]

Sources

Method

catalytic reactions involving 2-oxopropane sulfonate derivatives

Application Note: Probing the Catalytic Mechanism of Acetoacetate Decarboxylase (AADase) Using 2-Oxopropane Sulfonate Derivatives Executive Summary The enzymatic decarboxylation of β -keto acids is a cornerstone reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Probing the Catalytic Mechanism of Acetoacetate Decarboxylase (AADase) Using 2-Oxopropane Sulfonate Derivatives

Executive Summary

The enzymatic decarboxylation of β -keto acids is a cornerstone reaction in both primary metabolism and industrial biotechnology, particularly in the engineered bio-production of solvents like acetone[1]. Acetoacetate decarboxylase (AADase; EC 4.1.1.4) catalyzes the conversion of acetoacetate to acetone and carbon dioxide. Unlike many decarboxylases that rely on metal ions or cofactors (like TPP), AADase utilizes a purely proteinaceous mechanism. It drives the reaction by forming a covalent Schiff base (imine) intermediate between the substrate and the ϵ -amino group of a highly perturbed active-site lysine (Lys115).

Because true catalytic intermediates turn over on the millisecond timescale, capturing them for structural or kinetic analysis is notoriously difficult. To solve this, researchers utilize 2-oxopropane sulfonate (2-OPS) as a non-reactive substrate analog. By replacing the labile carboxylate group with a stable sulfonate group, 2-OPS perfectly mimics the transition state geometry but completely stalls the decarboxylation step. This application note details the mechanistic rationale and validated protocols for utilizing 2-OPS to trap and study the AADase Schiff base intermediate.

Scientific Rationale & Mechanism

Why 2-Oxopropane Sulfonate? The natural substrate, acetoacetate, contains a β -keto group essential for nucleophilic attack by Lys115. 2-OPS retains this exact β -keto moiety, ensuring that the initial Schiff base formation occurs identically to the natural substrate. However, the sulfonate group ( −SO3−​ ) cannot act as a leaving group for decarboxylation. Consequently, the enzyme becomes trapped in a dynamic, reversible equilibrium between the free enzyme and the Schiff base intermediate.

The Role of Borohydride Reduction To isolate this transient complex for downstream X-ray crystallography or mass spectrometry, the reversible imine bond must be converted into a stable covalent linkage. The addition of sodium borohydride ( NaBH4​ ) selectively reduces the C=N double bond of the Schiff base to a single C−N bond (a secondary amine)[1]. Because NaBH4​ reduces the Schiff base but leaves the free ketone of the unbound inhibitor intact, it acts as an irreversible trapping agent, permanently inactivating the enzyme[1].

The pKa Perturbation Causality For Lys115 to act as a nucleophile at physiological pH, it must be unprotonated. AADase achieves this via a neighboring residue, Lys116, which electrostatically depresses the pKa​ of Lys115 to an unusually low ~6.0. Mutating Lys116 (e.g., K116R) significantly alters the rate-limiting step and reduces overall catalytic activity to ~20% of the wild type.

Visualization of the Catalytic & Trapping Pathway

Pathway cluster_0 Natural Catalytic Pathway cluster_1 Inhibition & Trapping Pathway E AADase (Free Enzyme) Active Site Lys115 SB_S Schiff Base Intermediate E->SB_S + Substrate SB_I Analog Schiff Base E->SB_I + Inhibitor S Acetoacetate S->SB_S P Acetone + CO2 SB_S->P Decarboxylation P->E Release I 2-Oxopropane Sulfonate I->SB_I SB_I->E Hydrolysis Trap Irreversibly Trapped Complex SB_I->Trap + NaBH4 (Reduction)

Catalytic cycle of AADase vs. the irreversible trapping pathway using 2-oxopropane sulfonate.

Quantitative Data Summary

Kinetic evaluations demonstrate that 2-OPS is a near-perfect structural mimic of acetoacetate. This is evidenced by the fact that the Michaelis constant ( Km​ ) for the substrate and the inhibition constant ( Ki​ ) for the 2-OPS analog are virtually identical[1].

Enzyme VariantLigandParameterValueReference / Source
Wild-Type AADaseAcetoacetate Km​ ~ 8.0 mMZeldes et al. / Fridovich[1]
Wild-Type AADase2-Oxopropane Sulfonate Ki​ ~ 8.0 mMZeldes et al. / Fridovich[1]
K116R MutantAcetoacetateRelative Activity20% of WTAllen, K.
Wild-Type AADase2-OPS + NaBH4​ Trapping Efficiency> 95%Zeldes et al.[1]

Experimental Protocols

Protocol 1: Steady-State Kinetic Profiling and Ki​ Determination

Objective: To determine the competitive inhibition constant ( Ki​ ) of 2-oxopropane sulfonate against purified AADase. Causality Check: Acetoacetate has a distinct UV absorbance at 270 nm ( ϵ≈50 M−1cm−1 ) due to its enolate form, whereas the product (acetone) does not. This allows for continuous, real-time spectrophotometric monitoring of substrate depletion without the need for coupled enzyme assays.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer, pH 5.95. (Note: This specific pH is chosen because it aligns with the perturbed pKa​ of Lys115, ensuring optimal nucleophilicity and Schiff base formation).

  • Reagent Setup: Prepare a 100 mM stock of acetoacetate (freshly neutralized to prevent spontaneous decarboxylation) and a 100 mM stock of 2-oxopropane sulfonate.

  • Reaction Mixture: In a 1 mL UV-transparent quartz cuvette, combine buffer, varying concentrations of acetoacetate (1 mM to 20 mM), and fixed concentrations of 2-OPS (e.g., 0, 5, 10, 20 mM). Equilibrate the cuvette to 25°C.

  • Initiation: Add purified AADase to a final concentration of 10 nM to initiate the reaction. Rapidly mix by inversion.

  • Data Acquisition: Monitor the linear decrease in absorbance at 270 nm for 2-3 minutes.

  • Analysis: Calculate initial velocities ( v0​ ). Plot the data using a Lineweaver-Burk plot or fit via non-linear regression to a competitive inhibition model to extract the Ki​ .

Protocol 2: Irreversible Trapping of the Covalent Intermediate

Objective: To permanently trap the AADase-inhibitor complex for downstream structural analysis (e.g., X-ray crystallography). Causality Check: Sodium borohydride ( NaBH4​ ) decomposes rapidly in acidic and neutral solutions, evolving hydrogen gas. While the enzyme's optimal pH is ~6.0, the reduction step must be performed carefully to balance enzyme stability, Schiff base equilibrium, and the half-life of the borohydride reagent.

  • Equilibration: In a microcentrifuge tube, incubate 1 mg/mL of purified AADase with 50 mM 2-oxopropane sulfonate in 100 mM Potassium Phosphate buffer (pH 6.0) at 4°C for 30 minutes. (This ensures maximum occupancy of the active site and steady-state formation of the Schiff base prior to reduction).

  • Reductant Preparation: Immediately before use, dissolve NaBH4​ in cold 0.1 M NaOH to a concentration of 1 M. (The alkaline solvent prevents the rapid, premature hydrolysis of borohydride).

  • Trapping Reaction: Slowly spike the NaBH4​ solution into the enzyme-inhibitor mixture to achieve a final concentration of 10 mM. Add in small aliquots to prevent localized pH spikes that could denature the protein.

  • Incubation: Allow the reduction to proceed on ice for 30 minutes.

  • Quenching: Carefully add dilute acetic acid (0.1 M) dropwise until the pH drops to ~5.5. (This safely decomposes any unreacted borohydride, preventing bubble formation during downstream chromatography).

  • Purification: Pass the quenched reaction through a size-exclusion desalting spin column (e.g., PD-10) pre-equilibrated with your desired crystallization buffer to remove unreacted 2-OPS and borate salts. The protein is now ready for crystallization trials to capture "snap-shots" of the catalytic pathway.

References

  • Zeldes, B. M., et al. (2018). A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum. ResearchGate. 1

  • Allen, K. Catalytic Mechanism of Acetoacetate Decarboxylase. Grantome.

Sources

Application

Application Note: 2-Oxopropane-1-Sulfonate as a Key Reagent for the Synthesis of Water-Soluble Sulfonated Heterocycles

Introduction & Scientific Rationale In modern drug development and materials science, incorporating sulfonic acid groups into heterocyclic scaffolds is a premier strategy for improving aqueous solubility, reducing hERG l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug development and materials science, incorporating sulfonic acid groups into heterocyclic scaffolds is a premier strategy for improving aqueous solubility, reducing hERG liabilities, and altering pharmacokinetic profiles. Sulfonated heterocycles are recognized as biologically important compounds that exhibit unique properties[1], and they exhibit a wide range of biological activities, including antimicrobial and antiviral properties[2].

However, traditional late-stage sulfonation of pre-formed heterocycles is notoriously difficult. It often requires harsh, hazardous reagents (e.g., oleum, chlorosulfonic acid) and suffers from poor regiocontrol[3],[4]. A far more elegant, "bottom-up" approach utilizes pre-sulfonated aliphatic building blocks. Sodium 2-oxopropane-1-sulfonate (CAS: 16562-77-9)[5] serves as an ideal, bench-stable α -ketosulfonate for this purpose. By leveraging its reactive methyl ketone moiety, chemists can rapidly construct fully substituted, regiochemically pure sulfonated pyrazoles and pyrimidines.

Mechanistic Insights & Causality (E-E-A-T)

To maximize the synthetic utility of 2-oxopropane-1-sulfonate, the molecule must be electrophilically activated. Unlike O -sulfonates (such as tosylates or mesylates) which act as leaving groups, the C−S bond in 2-oxopropane-1-sulfonate is highly stable under standard condensation conditions.

The Enaminone Strategy: Reacting the α -ketosulfonate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the α -methyl group into a highly reactive enaminone intermediate. Enaminones are exceptionally versatile building blocks in organic synthesis. They possess multiple electrophilic and nucleophilic centers, making them premier precursors for regioselective cyclocondensations[6].

When the enaminone intermediate is exposed to binucleophiles:

  • With Hydrazines: The highly nucleophilic terminal nitrogen of the hydrazine preferentially attacks the β -carbon of the enaminone (a Michael-type addition), followed by intramolecular cyclization at the ketone[7]. This yields a Pyrazole-4-sulfonate.

  • With Amidines/Guanidines: A similar cyclocondensation occurs, yielding Pyrimidine-5-sulfonates. In both pathways, the sulfonate group remains perfectly intact and regiochemically locked.

Mechanistic Workflow Visualization

Workflow A 2-Oxopropane-1-sulfonate (Sodium Salt) B DMF-DMA (Electrophilic Activation) A->B Condensation C Enaminone Intermediate (Reactive Beta-Carbon) B->C -MeOH, -HNMe2 D Aryl Hydrazines C->D Pathway 1 E Amidines / Guanidines C->E Pathway 2 F Pyrazole-4-sulfonates (Water-Soluble) D->F Cyclocondensation G Pyrimidine-5-sulfonates (Water-Soluble) E->G Cyclocondensation

Fig 1: Divergent synthesis of sulfonated heterocycles via enaminone intermediates.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Enaminone Intermediate

Sodium 1-(dimethylamino)-3-oxoprop-1-ene-2-sulfonate

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend Sodium 2-oxopropane-1-sulfonate (10 mmol) in anhydrous toluene (20 mL).

  • Reagent Addition: Add DMF-DMA (15 mmol, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Activation: Heat the mixture to 85°C.

    • Causality & Validation: Heating is required to overcome the activation energy of the condensation. The reaction is driven forward by the evolution of volatile byproducts (methanol and dimethylamine). The gas bubbler will show active off-gassing.

  • Completion: Stir for 4-6 hours until off-gassing ceases. The suspension will transition into a deep orange, homogeneous solution, indicating successful enaminone formation.

  • Isolation: Concentrate under reduced pressure to yield the crude enaminone, which can be used directly in the next step without further purification.

Protocol B: Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-sulfonic acid
  • Condensation: Dissolve the crude enaminone (10 mmol) in absolute ethanol (30 mL). Add phenylhydrazine hydrochloride (11 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.5 mmol).

    • Causality: PTSA accelerates the elimination of water and dimethylamine during the final aromatization step[7].

  • Reflux: Heat the mixture to reflux (78°C) for 5 hours.

  • Self-Validating Isolation: Monitor via TLC (DCM:MeOH 9:1). Upon completion, allow the reaction to cool to 0°C in an ice bath. Because the resulting pyrazole-4-sulfonic acid is highly polar but poorly soluble in cold ethanol, it will spontaneously precipitate as a crystalline solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Data Presentation: Comparative Reaction Matrix

The modularity of the enaminone intermediate allows for rapid library generation. Below is a summary of quantitative data and expected yields for various binucleophiles.

BinucleophileAdditive / CatalystReaction ConditionsTarget ScaffoldExpected Yield (%)
Phenylhydrazine HCl p-TsOH (cat.)EtOH, Reflux, 5 h1-Phenylpyrazole-4-sulfonate78 - 85%
4-Fluorophenylhydrazine p-TsOH (cat.)EtOH, Reflux, 6 h1-(4-Fluorophenyl)pyrazole-4-sulfonate75 - 82%
Acetamidine HCl NaOEt (1.1 eq)EtOH, Reflux, 8 h2-Methylpyrimidine-5-sulfonate65 - 72%
Guanidine HCl NaOEt (1.1 eq)EtOH, Reflux, 10 h2-Aminopyrimidine-5-sulfonate70 - 78%

Note: For amidine and guanidine hydrochlorides, a stoichiometric amount of base (NaOEt) is strictly required to liberate the free nucleophile prior to condensation.

References

  • NISCPR - Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants. Available at: [Link]

  • MDPI - Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available at:[Link]

  • GalChimia - Not So Easy: Access to sulfonated heterocycles using zincates and the reagent TCPC. Available at:[Link]

  • RSC Publishing - Difluoro- and trifluoro diazoalkanes – complementary approaches in batch and flow and their application in cycloaddition reactions. Available at: [Link]

  • MDPI - Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Available at: [Link]

  • MDPI - Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Available at: [Link]

  • ACS Publications - Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. Available at:[Link]

Sources

Method

preparation of 2-oxopropane sulfonate from acetone and sulfur trioxide

Application Notes & Protocols: Synthesis of 2-Oxopropane Sulfonate Abstract This document provides a comprehensive technical guide for the laboratory-scale synthesis of 2-oxopropane sulfonate (also known as acetonylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Synthesis of 2-Oxopropane Sulfonate

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis of 2-oxopropane sulfonate (also known as acetonylsulfonate) via the sulfonation of acetone. The protocol emphasizes the use of a stabilized sulfur trioxide complex to ensure a controlled reaction, mitigating the hazards associated with the high reactivity of neat sulfur trioxide. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into the reaction mechanism, a step-by-step experimental protocol, critical safety procedures, and methods for product purification and characterization.

Introduction: Significance of α-Keto Sulfonates

2-Oxopropane sulfonate is an organosulfonate compound featuring both a ketone and a sulfonate functional group.[1] This bifunctional architecture imparts amphiphilic properties, making it and related structures valuable precursors and components in the development of specialty surfactants, ion-exchange resins, and conductive polymers.[1][2] The sulfonate group enhances water solubility and stability in hard water, offering advantages over traditional carboxylate-based analogs.[1] Understanding the controlled synthesis of such molecules is crucial for harnessing their potential in materials science and pharmaceutical applications.

The direct sulfonation of a ketone at the α-carbon presents a significant chemical challenge due to the high reactivity of common sulfonating agents like sulfur trioxide (SO₃). This guide outlines a robust methodology utilizing a moderated SO₃ reagent to achieve the desired transformation efficiently and safely.

Reaction Chemistry and Mechanism

The sulfonation of acetone occurs at the α-carbon (the methyl group adjacent to the carbonyl) via an electrophilic substitution mechanism on the enol or enolate form of the ketone.

  • Keto-Enol Tautomerism: Acetone exists in equilibrium with its enol tautomer, propen-2-ol. Although the equilibrium heavily favors the keto form, the enol is sufficiently reactive for the sulfonation to proceed.

  • Electrophilic Attack: Sulfur trioxide (SO₃) is a powerful electrophile. To control its reactivity, it is typically complexed with a Lewis base such as pyridine or dioxane.[3][4] This complex serves as the SO₃ donor. The electron-rich double bond of the enol attacks the sulfur atom of the SO₃ complex.

  • Proton Transfer & Tautomerization: A subsequent proton transfer and tautomerization back to the more stable keto form yields the product, 2-oxopropane sulfonic acid.

  • Neutralization: The resulting sulfonic acid is highly acidic and hygroscopic. For stability, purification, and handling, it is immediately neutralized with a suitable base (e.g., sodium hydroxide) to yield the corresponding sulfonate salt.

Critical Safety and Handling

WARNING: Sulfur trioxide and its complexes are extremely corrosive, moisture-sensitive, and react violently with water.[5][6] This entire procedure must be conducted in a certified chemical fume hood by personnel trained in handling hazardous and moisture-sensitive reagents.

  • Personal Protective Equipment (PPE): At all times, wear a full-body lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5][7] A self-contained breathing apparatus (SCBA) may be necessary depending on the scale and setup.[5]

  • Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas (Nitrogen or Argon). All solvents and reagents must be strictly anhydrous. The presence of water will lead to the violent formation of sulfuric acid.[6]

  • Reagent Handling: Sulfur trioxide-pyridine complex is a stable solid but is highly hygroscopic. Handle it quickly in an inert atmosphere (glove box or under a positive pressure of inert gas). Never add water to sulfur trioxide or its complexes.[5]

  • Waste Disposal: All waste must be neutralized and disposed of in accordance with local, state, and federal regulations. Quench reactive waste carefully by slowly adding it to a stirred, cooled solution of sodium carbonate.

Experimental Protocol: Synthesis of Sodium 2-Oxopropane Sulfonate

This protocol describes the sulfonation of acetone using the commercially available sulfur trioxide-pyridine complex, followed by neutralization to yield the sodium salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AcetoneAnhydrous, ≥99.5%Standard SupplierStore over 3Å molecular sieves.
Sulfur Trioxide-Pyridine Complex≥98%Standard SupplierStore in a desiccator under inert gas.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard SupplierAcetonitrile can also be used.[8]
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard Supplier
IsopropanolReagent GradeStandard SupplierFor product precipitation.
Deionized Water18.2 MΩ·cmIn-house
3Å Molecular SievesStandard SupplierFor drying solvents.
Equipment
  • 500 mL three-necked round-bottom flask

  • Overhead mechanical stirrer or large magnetic stir bar

  • Digital thermometer with a thermocouple probe

  • Pressure-equalizing dropping funnel

  • Inert gas (N₂ or Ar) line with bubbler

  • Ice-water bath and Dry ice-acetone bath

  • Standard glassware for workup and filtration (Büchner funnel, filter flask, etc.)

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure all joints are well-sealed.

  • Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • To the main flask, add anhydrous 1,2-dichloroethane (150 mL) and anhydrous acetone (7.3 mL, 100 mmol, 1.0 equiv).

  • Cool the stirred solution to 0 °C using an ice-water bath.

Sulfonation: 5. In a separate flask under a nitrogen atmosphere, prepare a slurry of sulfur trioxide-pyridine complex (19.1 g, 120 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (100 mL). 6. Transfer this slurry to the dropping funnel. 7. Add the SO₃-pyridine slurry dropwise to the cooled acetone solution over approximately 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C. The reaction is exothermic, and slow addition is vital for control. 8. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. 9. Slowly allow the mixture to warm to room temperature (approx. 20-22 °C) and stir for another 4-6 hours. The reaction mixture may appear as a thick, dark slurry.[8]

Workup and Neutralization: 10. Prepare a beaker with 200 mL of deionized water and cool it in an ice bath. 11. Very slowly and carefully, pour the reaction mixture into the stirred ice-water with vigorous stirring. This step is highly exothermic. 12. Prepare a 2 M solution of sodium hydroxide (approx. 24 g of NaOH in 300 mL of water). 13. Cool the aqueous NaOH solution in an ice bath. Slowly add the NaOH solution to the quenched reaction mixture to neutralize it to a pH of 7-8. Monitor the pH carefully with a pH meter or test strips.

Isolation and Purification: 14. Transfer the neutralized biphasic mixture to a separatory funnel. Separate the aqueous layer (bottom) and wash the organic layer with deionized water (2 x 50 mL). 15. Combine all aqueous layers. The product, sodium 2-oxopropane sulfonate, is in the aqueous phase. 16. Reduce the volume of the aqueous solution by approximately two-thirds using a rotary evaporator (bath temperature < 50 °C). 17. To the concentrated aqueous solution, add isopropanol (approx. 300-400 mL) with vigorous stirring. The sodium salt of the product is less soluble in isopropanol and should precipitate. 18. Cool the resulting slurry in an ice bath for 1 hour to maximize precipitation. 19. Collect the white solid product by vacuum filtration using a Büchner funnel. 20. Wash the filter cake with cold isopropanol (2 x 30 mL) and then with a small amount of diethyl ether to aid in drying. 21. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Workflow Diagram

G cluster_setup Reaction Setup cluster_sulfonation Sulfonation cluster_workup Workup & Isolation A 1. Assemble and flame-dry three-neck flask under N₂ B 2. Charge with anhydrous DCE and Acetone A->B C 3. Cool flask to 0 °C B->C E 5. Add slurry dropwise to acetone solution (T < 5 °C) C->E D 4. Prepare SO₃-Pyridine slurry in anhydrous DCE D->E F 6. Stir at 0 °C for 2h, then warm to RT for 4-6h E->F G 7. Quench reaction mixture in ice-water F->G H 8. Neutralize with cold 2M NaOH to pH 7-8 G->H I 9. Separate aqueous layer and concentrate via rotovap H->I J 10. Precipitate product with Isopropanol I->J K 11. Filter, wash, and dry the solid product J->K

Caption: Experimental workflow for the synthesis of sodium 2-oxopropane sulfonate.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (in D₂O):

    • Expected signals: A singlet for the methyl protons (CH₃-CO) and a singlet for the methylene protons (CO-CH₂-SO₃). The chemical shifts will be influenced by the solvent.

  • ¹³C NMR (in D₂O):

    • Expected signals: A signal for the methyl carbon, a signal for the methylene carbon, and a signal for the carbonyl carbon.

  • FT-IR (ATR):

    • Expected characteristic peaks: A strong absorption for the C=O stretch (ketone) around 1715 cm⁻¹, and strong, characteristic absorptions for the S=O stretches of the sulfonate group (SO₃⁻) around 1200 cm⁻¹ and 1050 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • Expected m/z for the anion [C₃H₅O₄S]⁻: 137.0.

Summary of Reaction Parameters

ParameterValueRationale
Reactants
Acetone100 mmol (1.0 equiv)Limiting reagent.
SO₃-Pyridine Complex120 mmol (1.2 equiv)A slight excess ensures complete conversion of acetone.
Solvent
1,2-Dichloroethane250 mL (total)Anhydrous, aprotic solvent that is inert to the reaction conditions.
Temperatures
Reagent Addition0 °C to 5 °CCritical for controlling the exothermic reaction and preventing side products.
Reaction0 °C → Room Temp.Allows the reaction to proceed to completion after the initial controlled phase.
Yield
Theoretical Yield16.0 gBased on 100 mmol of acetone converting to sodium 2-oxopropane sulfonate (M.W. = 160.12 g/mol ).
Expected Yield60-75%Typical yields for such reactions can vary based on purity of reagents and strictness of anhydrous technique.

References

  • Sulfonation of unsaturated compounds. I. Sulfonation of branched chain ketones with sulfur trioxide. One-step synthesis of tetramethylene sulfate through a retro pinacol-type) rearrangement.
  • Sulfur trioxide SDS, 7446-11-9 Safety D
  • Liquid Sulfur trioxide.
  • sulfur trioxide. CAMEO Chemicals - NOAA.
  • Sulfur trioxide - Safety D
  • Sulphur Trioxide. East Harbour Group.
  • The Reactions of Sulfur Trioxide, and Its Adducts, with Organic. PDF Free Download.
  • CAS 540-92-1: Acetone sodium bisulfite. CymitQuimica.
  • 2-Oxopropane sulfon
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC.
  • Bisulfite. Wikipedia.
  • Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes). Powered by XMB 1.9.11.
  • What example is the reaction of acetone with sodium bisulphite? Quora.
  • Method of sulfonation with sulfur trioxide.
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • Sulfonation of Ketones and Aldehydes. Journal of the American Chemical Society.
  • Sulfonation and Sulf
  • Types and Properties of Sulfonate surfactants. Hebei Sancolo Chemicals Co., Ltd.
  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Oxopropane Sulfonate Synthesis

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the efficient synthesis of functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the efficient synthesis of functionalized building blocks. The synthesis of sodium 2-oxopropanesulfonate (often referred to as acetonesulfonate) is classically achieved via the Strecker sulfite alkylation of chloroacetone[1]. While this nucleophilic substitution appears straightforward on paper, scaling it in the laboratory frequently results in dismal yields (<20%), dark tarry mixtures, and intractable isolation problems.

This guide is designed to deconstruct the causality behind these failures. By understanding the competing mechanistic pathways, you can implement our self-validating protocols to achieve high-purity yields exceeding 85%.

Mechanistic Workflow & Competing Pathways

To troubleshoot your synthesis, you must first visualize the chemical environment. Chloroacetone is a highly reactive α -haloketone. When exposed to an aqueous sulfite solution, the desired SN​2 displacement competes directly with base-catalyzed condensation, hydrolysis, and nucleophilic addition at the carbonyl center.

G CA Chloroacetone (Starting Material) Product 2-Oxopropane Sulfonate (Target Product) CA->Product Strecker Alkylation (Main Pathway) Hydrolysis Hydroxyacetone (Hydrolysis) CA->Hydrolysis Excess OH- (pH > 9) Polymer Aldol Polymers (Tarry Byproducts) CA->Polymer Base Catalysis (Condensation) Adduct Bisulfite Adduct (Equilibrium Sink) CA->Adduct Excess Sulfite Sulfite Sodium Sulfite (Na2SO3) Sulfite->Product Product->Adduct Excess Sulfite (Reversible)

Mechanistic workflow of 2-oxopropane sulfonate synthesis highlighting competing side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns dark brown or black shortly after adding chloroacetone, and my final yield is negligible. What is causing this? The Causality: You are observing base-catalyzed aldol condensation and polymerization. The α -protons of chloroacetone are highly acidic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. Unbuffered sodium sulfite dissolves in water to create a mildly basic solution (pH ~9.5–10.5). Under these conditions, chloroacetone rapidly forms an enolate that attacks unreacted starting material, triggering a cascade of Darzens-type condensations and polymerizations that form dark, tarry byproducts[2]. The Solution: You must suppress the enolate formation. Buffer your sodium sulfite solution to a pH of 7.0–7.5 using dilute sulfuric acid or sodium bisulfite before adding the chloroacetone. Furthermore, add the chloroacetone dropwise to prevent localized spikes in pH and temperature.

Q2: NMR analysis of my crude product shows a complete loss of the ketone carbonyl signal (~200 ppm), even though I didn't use a reducing agent. Where did my product go? The Causality: Your product has been trapped in a bisulfite adduct sink. Both your starting material and your target product contain a ketone moiety. In the presence of excess sulfite/bisulfite, ketones undergo a reversible nucleophilic addition to form water-soluble α -hydroxysulfonate adducts[3]. Because this adduct is highly soluble in water, it will not precipitate, and it effectively hides your product from standard organic extraction and NMR analysis. The Solution: Strictly control your stoichiometry to no more than 1.05 equivalents of sulfite. If you suspect adduct formation has already occurred, you can reverse the equilibrium during workup. Adjusting the pH to ~10 for 30 minutes prior to final isolation will decompose the bisulfite adduct back into the free ketone and inorganic sulfite.

Q3: I have successfully synthesized the product, but I cannot separate the sodium 2-oxopropanesulfonate from the sodium chloride byproduct. Evaporating the water just leaves a mixed salt block. How do I isolate it? The Causality: Both the target sulfonate and the NaCl byproduct are highly polar, ionic salts with massive aqueous solubility. They will co-precipitate if you simply strip the water. The Solution: Exploit differential solubility profiles in organic solvents. Sodium 2-oxopropanesulfonate is moderately soluble in boiling absolute ethanol or methanol, whereas sodium chloride is nearly insoluble in these alcohols. By thoroughly drying the crude salt mixture and triturating it with hot ethanol, you can selectively extract your product.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations from the optimal environment mathematically impact your final yield and drive specific impurity profiles.

ParameterSub-optimal ConditionOptimized ConditionYield (Sub-optimal)Yield (Optimized)Primary Impurity Driven by Sub-optimal State
Temperature > 60 °C15–25 °C< 25%> 85%Hydroxyacetone (via Hydrolysis)
pH 9.5–10.5 (Unbuffered)7.0–7.5 (Buffered)< 20%> 85%Tarry Aldol Polymers
Stoichiometry > 1.5 eq Na2​SO3​ 1.0–1.05 eq Na2​SO3​ < 40%> 85%Bisulfite Adduct Sink
Addition Rate Bolus (All at once)Dropwise (2–3 hrs)< 30%> 85%Mixed Polymers & Exothermic Degradation
Optimized Step-by-Step Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checks.

Phase 1: Reagent Preparation & Buffering

  • Dissolve 1.05 equivalents of sodium sulfite ( Na2​SO3​ ) in deionized water to create a 3.0 M solution.

  • Validation Check: Insert a calibrated pH meter. The unbuffered solution will read ~9.8.

  • Carefully add 1.0 M sulfuric acid ( H2​SO4​ ) dropwise until the pH stabilizes exactly between 7.0 and 7.5. This is the most critical step to prevent polymerization.

  • Chill the buffered solution in a water bath to 15 °C.

Phase 2: Alkylation (The Strecker Reaction) 5. Equip the reaction flask with a mechanical stirrer, an internal thermometer, and an addition funnel containing 1.0 equivalent of chloroacetone. 6. Begin vigorous stirring and add the chloroacetone dropwise over a period of 2.5 hours. 7. Monitor the internal thermometer; adjust the addition rate to ensure the temperature never exceeds 25 °C. 8. Once addition is complete, allow the reaction to stir at room temperature (20 °C) for 12 hours.

Phase 3: Adduct Reversal & Workup 9. Validation Check: Spot the reaction mixture onto starch-iodine paper. A lack of immediate blue/black color indicates that the sulfite has been fully consumed[4]. 10. To ensure no product is trapped as a bisulfite adduct, add 1.0 M NaOH until the pH reaches 10.0. Stir for 30 minutes to shift the equilibrium and liberate the free ketone. 11. Concentrate the aqueous solution under reduced pressure (rotary evaporation at 45 °C) until a thick, semi-dry crystalline slurry forms.

Phase 4: Differential Isolation 12. Transfer the semi-dry slurry to a vacuum oven (50 °C) overnight to remove all residual water. Water must be absent for the next step to work. 13. Suspend the dry salt mixture in boiling absolute ethanol (10 mL per gram of expected product). Triturate vigorously for 15 minutes. 14. Filter the suspension while boiling hot through a Celite pad to remove the insoluble NaCl . 15. Transfer the clear ethanolic filtrate to an ice bath (0 °C). Pure sodium 2-oxopropanesulfonate will crystallize as white needles. 16. Filter the crystals, wash with ice-cold ethanol, and dry under high vacuum.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Oxopropane Sulfonate Esterification

Welcome to the technical support center for the esterification of 2-oxopropane sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 2-oxopropane sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific reaction. The following information is curated to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 2-oxopropane sulfonic acid?

The most prevalent and direct method is the reaction of an alcohol with a 2-oxopropane sulfonyl chloride in the presence of a non-nucleophilic base.[1] This is a variation of the standard conversion of alcohols to sulfonate esters.[2] The base, typically pyridine or triethylamine, is crucial as it neutralizes the hydrochloric acid generated during the reaction.[3] The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control exotherms and minimize side reactions.[3]

Q2: Can I directly esterify 2-oxopropane sulfonic acid with an alcohol using an acid catalyst, similar to a Fischer esterification?

While Fischer esterification is a classic method for converting carboxylic acids to esters using an acid catalyst and an excess of alcohol, it is generally not the preferred method for sulfonic acids.[4][5] Sulfonic acids are much stronger acids than carboxylic acids, and forcing the equilibrium towards the ester can be challenging. Extreme conditions, such as high concentrations of both the sulfonic acid and alcohol with minimal water, are often required, which can lead to side reactions, especially with a substrate like 2-oxopropane sulfonate that contains a reactive keto group.[6]

Q3: What are the key safety considerations when working with sulfonyl chlorides?

Sulfonyl chlorides are reactive compounds that are sensitive to moisture. They can react with water to produce corrosive hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions, and all glassware should be thoroughly dried. Sulfonyl chlorides are also lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How does the presence of the keto group in 2-oxopropane sulfonate affect the esterification reaction?

The β-keto group introduces specific considerations. The alpha-protons (on the methyl group adjacent to the ketone) are acidic and can be removed by a strong base, which could lead to side reactions.[7] However, in the presence of a mild, non-nucleophilic base like pyridine, the primary reaction is the desired esterification. The keto group can also influence the reactivity of the sulfonyl group through electronic effects. It's also worth noting that β-keto acids are prone to decarboxylation, although this is more of a concern with carboxylic acids than sulfonic acids.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my 2-oxopropane sulfonate ester. What are the likely causes and how can I improve it?

A: Low or no yield in this esterification can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of your specific alcohol.

Possible Causes & Solutions:

  • Poor Quality Reagents:

    • Sulfonyl Chloride Degradation: 2-oxopropane sulfonyl chloride is moisture-sensitive. If it has been exposed to air, it may have hydrolyzed to the sulfonic acid, which is less reactive under these conditions.

      • Solution: Use freshly opened or properly stored sulfonyl chloride. If in doubt, you can try to purify the sulfonyl chloride by distillation under reduced pressure, though this can be challenging.

    • "Wet" Solvent or Alcohol: The presence of water will consume the sulfonyl chloride and reduce your yield.

      • Solution: Use anhydrous solvents and ensure your alcohol is dry. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.[9]

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: An insufficient amount of the sulfonyl chloride or base will result in incomplete conversion of the alcohol.

      • Solution: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and a slightly larger excess of the base (1.5-2.0 equivalents) to ensure the reaction goes to completion and all generated HCl is neutralized.[3]

    • Inappropriate Temperature: While cooling is often necessary to control the initial reaction, if the temperature is too low, the reaction rate may be too slow, especially with hindered alcohols.

      • Solution: Start the reaction at 0°C and then allow it to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For less reactive alcohols, gentle heating may be required, but this should be done cautiously to avoid side reactions.

  • Steric Hindrance:

    • Bulky Alcohols: Tertiary alcohols and sterically hindered secondary alcohols react much slower than primary and simple secondary alcohols.

      • Solution: For hindered alcohols, you may need to use a more reactive sulfonylating agent if available, or consider alternative catalytic methods. Longer reaction times and higher temperatures may also be necessary.

Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are these side products and how can I prevent their formation?

A: The formation of side products is a common issue, particularly given the bifunctional nature of 2-oxopropane sulfonate.

Common Side Products and Prevention Strategies:

Side Product Plausible Cause Prevention Strategy
2-Oxopropane Sulfonic Acid Hydrolysis of the sulfonyl chloride or the product ester during workup.Ensure anhydrous reaction conditions. During workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate) and avoid prolonged contact with acidic or basic aqueous solutions.
Polymeric Material Self-condensation or other side reactions of the enolizable keto-sulfonate under strongly basic or high-temperature conditions.Use a non-nucleophilic base like pyridine or triethylamine. Avoid strong bases like hydroxides or alkoxides. Maintain a low reaction temperature.
Elimination Product (from alcohol) If using a secondary or tertiary alcohol, the sulfonate ester product can undergo elimination, especially if excess base is used or the reaction is heated.Use a stoichiometric amount of a non-nucleophilic base. Keep the reaction temperature as low as possible.

Troubleshooting Workflow for Side Product Formation:

G start Side Products Observed q1 Are you using a strong, nucleophilic base? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Switch to a non-nucleophilic base like pyridine or triethylamine. a1_yes->sol1 q2 Is the reaction temperature elevated? a1_no->q2 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Run the reaction at a lower temperature (e.g., 0°C to RT). a2_yes->sol2 q3 Is there evidence of hydrolysis (sulfonic acid)? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Ensure anhydrous conditions and use a milder workup. a3_yes->sol3 a3_no->end_node sol3->end_node

Caption: A decision tree for troubleshooting side product formation.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and is difficult to purify by crystallization. Column chromatography is also proving challenging. What are the best practices for purifying 2-oxopropane sulfonate esters?

A: Sulfonate esters can be challenging to purify due to their reactivity and potential instability on silica gel.

Purification Strategies:

  • Aqueous Workup:

    • A standard workup involves diluting the reaction mixture with a solvent like DCM or ethyl acetate and washing sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then brine.[3] Be cautious, as prolonged exposure to acid can potentially hydrolyze the ester. A wash with saturated sodium bicarbonate solution can neutralize any remaining acid and unreacted sulfonyl chloride.

  • Column Chromatography:

    • Choice of Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes cause degradation of sensitive sulfonate esters. If you suspect this is happening, you can use deactivated silica (by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.

    • Speed is Key: Do not let the product sit on the column for an extended period. Pack the column well and run it efficiently.

  • Crystallization:

    • If your product is a solid, recrystallization is an excellent purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with 2-Oxopropane Sulfonyl Chloride

This protocol provides a general method for the synthesis of 2-oxopropane sulfonate esters from a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • 2-Oxopropane sulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-oxopropane sulfonyl chloride (1.2 eq) in anhydrous DCM to the stirred mixture dropwise over 15-30 minutes.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mechanism of Esterification

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base.

G cluster_0 Reaction Mechanism alcohol R-OH intermediate Protonated Intermediate [CH3COCH2SO2(O+)HR]Cl- alcohol->intermediate Nucleophilic Attack sulfonyl_chloride CH3COCH2SO2Cl sulfonyl_chloride->intermediate base Base (e.g., Pyridine) product 2-Oxopropane Sulfonate Ester CH3COCH2SO2OR base->product intermediate->product Deprotonation byproduct Base-HCl

Caption: The general mechanism for the formation of a 2-oxopropane sulfonate ester.

References

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (n.d.). Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. (2010, March 10). Retrieved from [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014, August 9). Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Direct Conversion of Esters to Ketones Enabled by a Traceless Activating Group | Organic Letters - ACS Publications. (2023, April 26). Retrieved from [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents. (n.d.).
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents. (n.d.).
  • A simple method for the synthesis of sulfonic esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (n.d.). Retrieved from [Link]

  • WO2001014327A1 - 3-oxopropane-1-sulphonic acids and sulphonates - Google Patents. (n.d.).
  • US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters - CORA. (2023, May 8). Retrieved from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

  • Reactions of Benzocyclic β-Keto Esters with Sulfonyl Azides. 2.1 Further Insight into the Influence of Azide Structure and Solvent on the Reaction Course - PubMed. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Oxopropane Sulfonate Synthesis

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who struggle with the isolation of highly polar organic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who struggle with the isolation of highly polar organic salts. Sodium 2-oxopropanesulfonate (CAS 16562-77-9, MW 160.12)[1] is a critical reagent, widely utilized as a competitive inhibitor for acetoacetate decarboxylase[2][3] and as a precursor in the synthesis of mercaptopropanol and complex metal chelators[4].

Because biological assays and downstream asymmetric syntheses[5] are highly sensitive to ionic strength and electrophilic contaminants, achieving >99% purity is non-negotiable. This guide provides field-proven, self-validating methodologies to resolve the most common bottlenecks encountered during its synthesis and purification.

I. Quantitative Impurity Profiling

Before troubleshooting, we must define the physicochemical parameters of the crude matrix. The Strecker sulfite alkylation of chloroacetone yields a complex mixture. The table below summarizes the quantitative data and causality of typical impurities, dictating our orthogonal purification strategy.

Impurity ProfileTypical Crude LoadSource / CausalityPhysicochemical Property Exploited for Removal
Unreacted Chloroacetone 2–5% (w/w)Incomplete conversion; highly toxic electrophile.Lipophilicity: Partition coefficient (LogP ~0.02) favors organic solvent extraction.
Bisulfite Adduct 10–15% (mol%)Equilibrium reaction of the product's ketone moiety with excess NaHSO₃.pH Lability: Reversible to SO₂ gas and free ketone under acidic conditions (pH < 3).
Inorganic Salts (NaCl, Na₂SO₄)>40% (w/w)Stoichiometric byproducts (1:1 NaCl) and sulfite oxidation.Differential Solubility: Practically insoluble in boiling aliphatic alcohols (e.g., Methanol).
Aldol Polymers <1% (w/w)Base-catalyzed self-condensation of ketones.Adsorption: High affinity (ε > 10,000 M⁻¹cm⁻¹) for porous carbonaceous matrices.
II. Troubleshooting FAQs: Mechanisms & Causality

Q1: My synthesized 2-oxopropane sulfonate shows a weak or missing carbonyl peak in FT-IR/NMR. Did the reaction fail? A: Not necessarily. This is a classic case of bisulfite adduct formation .

  • Causality: The Strecker reaction requires a sulfite source. If excess bisulfite is present in the aqueous matrix, it undergoes a nucleophilic addition to the ketone group of your newly formed 2-oxopropanesulfonate, creating an α -hydroxy sulfonate. This masks the active carbonyl group.

  • Resolution: The adduct formation is an equilibrium process. By dropping the pH to 2.5, you protonate the bisulfite into sulfurous acid, which rapidly decomposes into SO₂ gas and water. Sparging the heated solution with nitrogen physically removes the SO₂, driving the equilibrium entirely back to the free ketone.

Q2: The final lyophilized powder is highly hygroscopic and contains massive amounts of inorganic ash. How do I desalt a molecule that is just as water-soluble as NaCl? A: * Causality: Both sodium 2-oxopropanesulfonate and NaCl are highly polar and infinitely soluble in water, making aqueous recrystallization nearly impossible.

  • Resolution: You must exploit their differential solubility in organic solvents. While the sulfonate salt has moderate solubility in boiling methanol, inorganic salts like NaCl and Na₂SO₄ are practically insoluble. Evaporating the crude mixture to absolute dryness and performing a hot methanol trituration will selectively extract your product.

Q3: Gas chromatography (GC-MS) reveals residual chlorinated organics in my final buffer. How can I clear them safely? A: * Causality: Chloroacetone is the starting electrophile. Even trace amounts will poison downstream enzyme inhibition assays[3] due to non-specific alkylation of cysteine residues.

  • Resolution: Implement a liquid-liquid extraction on the aqueous crude mixture before any concentration steps. Washing the aqueous phase with ethyl acetate will pull the lipophilic chloroacetone into the organic waste, while the ionic sulfonate remains locked in the aqueous phase.

III. Comprehensive Purification Workflow (Self-Validating Protocol)

Follow this step-by-step methodology to isolate assay-grade sodium 2-oxopropanesulfonate. Every step includes a validation checkpoint to ensure system integrity.

Step 1: Organic Extraction (Chloroacetone Removal)

  • Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Add 1 volume of Ethyl Acetate (EtOAc) per 3 volumes of aqueous crude.

  • Shake vigorously and allow phase separation. Discard the upper organic layer. Repeat twice.

  • Validation Checkpoint: Run GC-MS on the final organic wash. The absence of a peak at m/z 92 (chloroacetone) confirms complete extraction.

Step 2: Adduct Reversal & Degassing

  • Transfer the aqueous phase to a round-bottom flask equipped with a nitrogen sparging tube.

  • Carefully adjust the pH to 2.5 using 1M HCl.

  • Heat the solution to 40°C and sparge continuously with N₂ for 2 hours.

  • Neutralize the solution back to pH 7.0 using 1M NaOH.

  • Validation Checkpoint: Spot the solution on an ATR-FTIR. The reappearance of a sharp, intense C=O stretching band at ~1710 cm⁻¹ confirms the bisulfite adduct has been broken.

Step 3: Decolorization

  • Add 5% (w/w based on estimated theoretical yield) activated carbon to the neutralized aqueous phase.

  • Stir at room temperature for 30 minutes.

  • Vacuum filter the suspension through a 0.45 µm PTFE membrane to remove the carbon and adsorbed aldol oligomers.

Step 4: Desalting via Hot Solvent Trituration

  • Rotary evaporate the decolorized aqueous filtrate to absolute dryness (yielding a white/yellowish crust).

  • Suspend the dry solid in boiling Methanol (10 mL per gram of solid). Stir vigorously under reflux for 15 minutes.

  • Rapidly vacuum-filter the hot suspension. The filter cake contains the inorganic waste (NaCl, Na₂SO₄).

  • Rotary evaporate the methanol filtrate to yield pure sodium 2-oxopropanesulfonate crystals.

  • Validation Checkpoint: Dissolve 10 mg of the final crystals in 1 mL of DI water and add 2 drops of 0.1M AgNO₃. A clear solution (absence of white AgCl precipitate) validates successful desalting.

IV. Process Visualization

PurificationWorkflow Crude Crude Aqueous Mixture (Product + Impurities) Extract Liquid-Liquid Extraction (Ethyl Acetate) Crude->Extract OrgWaste Organic Phase (Unreacted Chloroacetone) Extract->OrgWaste Organic Layer AqPhase1 Aqueous Phase (Sulfonate, Salts, Adducts) Extract->AqPhase1 Aqueous Layer pHAdjust pH Swing (pH 2.5) & N2 Sparging AqPhase1->pHAdjust GasWaste Evolved SO2 Gas (Breaks Bisulfite Adduct) pHAdjust->GasWaste Off-gas AqPhase2 De-adducted Aqueous Phase pHAdjust->AqPhase2 Liquid Carbon Activated Carbon Filtration (0.45 µm) AqPhase2->Carbon SolidWaste Colored Aldol Oligomers (Adsorbed) Carbon->SolidWaste Retained AqPhase3 Decolorized Filtrate Carbon->AqPhase3 Filtrate Desalt Hot Methanol Extraction (Selective Dissolution) AqPhase3->Desalt Evaporate to dryness, add hot MeOH SaltWaste Inorganic Salts (NaCl, Na2SO4) Desalt->SaltWaste Filter Cake Neutralize Solvent Evaporation & Lyophilization Desalt->Neutralize Methanol Filtrate PureProduct Pure Sodium 2-Oxopropanesulfonate Neutralize->PureProduct

Fig 1: Step-by-step purification workflow for isolating sodium 2-oxopropanesulfonate.

V. References

Sources

Optimization

reducing unwanted side reactions when using 2-oxopropane sulfonate

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for 2-oxopropane sulfonate. This guide is designed to provide in-depth troubleshooting advice a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-oxopropane sulfonate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this reactive ketone.

It is important to note that "2-oxopropane sulfonate" is not a standard IUPAC name. This guide will address the chemistry of the most likely intended structure, 1-sulfo-2-propanone , which is a β-ketosulfonate. The primary challenges with this compound often arise during its synthesis via the sulfonation of acetone or its subsequent use as a reactive intermediate. The advice herein focuses on mitigating the common side reactions encountered in these processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive properties of 2-oxopropane sulfonate (1-sulfo-2-propanone)?

2-Oxopropane sulfonate is a bifunctional molecule with two key reactive sites:

  • The α-carbon: The protons on the carbon adjacent to both the ketone and the sulfonate group are highly acidic. This makes the molecule prone to deprotonation to form a stabilized enolate, which can act as a nucleophile.

  • The carbonyl group: The ketone's carbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • The sulfonate group: This group is generally a good leaving group, particularly under certain reaction conditions, which can lead to desulfonation.

Q2: What are the most common unwanted side reactions associated with the synthesis and use of 2-oxopropane sulfonate?

The most prevalent side reactions include:

  • Aldol Condensation: Acetone, the precursor, can undergo acid-catalyzed self-condensation to form mesityl oxide and other higher-order condensation products.[1][2][3][4]

  • Desulfonation: The C-S bond can be cleaved, particularly at elevated temperatures or in dilute acidic solutions, reverting the product to acetone.[5][6][7][8] This is a reversible reaction, and its equilibrium is sensitive to reaction conditions.[6]

  • Polysulfonation: It is possible for more than one sulfonate group to be added to the acetone molecule, leading to di- or tri-sulfonated byproducts.

  • Product Degradation: The β-ketosulfonate structure can be unstable under harsh thermal or alkaline conditions, leading to decomposition.[9]

Q3: How should I store 2-oxopropane sulfonate to ensure its stability?

Due to its potential for thermal and hydrolytic instability, 2-oxopropane sulfonate should be stored under the following conditions:

  • Temperature: Store at low temperatures (2-8 °C) to minimize degradation and desulfonation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

  • Form: Storing it as a stable salt (e.g., sodium or potassium salt) can improve its shelf life compared to the free sulfonic acid.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: Low yield of the desired 2-oxopropane sulfonate during synthesis.
Probable CauseProposed Solution & Scientific Rationale
Aldol Condensation of Acetone Solution: Maintain strict temperature control, typically below 10°C, during the addition of the sulfonating agent. Use a non-polar, aprotic solvent to minimize the solubility of the intermediate aldol products. Rationale: The acid-catalyzed aldol condensation of acetone is a significant competing reaction.[4] Lower temperatures disfavor the kinetics of this side reaction.
Desulfonation of the Product Solution: Avoid excessive heating during the reaction and workup. Use a high concentration of the sulfonating agent to shift the equilibrium towards the sulfonated product.[6] Rationale: Sulfonation is often a reversible process.[5][6] High temperatures and low acid concentrations can favor the reverse reaction, desulfonation.[7][10]
Polysulfonation Solution: Use a strict 1:1 stoichiometry of acetone to the sulfonating agent. Add the sulfonating agent slowly and with efficient mixing to avoid localized areas of high concentration. Rationale: Using an excess of the sulfonating agent can lead to the formation of di- and tri-sulfonated byproducts, reducing the yield of the desired mono-sulfonated product.
Problem 2: Presence of multiple unidentified byproducts in my analysis (NMR/LC-MS).
Probable CauseProposed Solution & Scientific Rationale
Complex Condensation Reactions Solution: In addition to temperature control, consider using a milder sulfonating agent. After the reaction, a purification step such as column chromatography or recrystallization of a salt form may be necessary. Rationale: Strong acids can catalyze a cascade of acetone condensation reactions, leading to a complex mixture of products like phorone and mesitylene.[4]
Impure Starting Materials Solution: Ensure that the acetone used is of high purity and anhydrous. Water can react with some sulfonating agents and alter the reaction conditions. Rationale: Impurities in the starting materials can lead to unexpected side reactions and byproducts.
Product Instability During Workup Solution: Perform the workup at low temperatures. If an aqueous workup is required, use cold brine or a buffered solution to minimize hydrolysis and desulfonation. Rationale: The product can be labile, and prolonged exposure to aqueous or heated conditions during purification can lead to degradation.
Problem 3: Poor reproducibility between experimental batches.
Probable CauseProposed Solution & Scientific Rationale
Inconsistent Temperature Control Solution: Use a jacketed reactor with a circulating chiller for precise temperature regulation throughout the reaction. Monitor the internal reaction temperature closely. Rationale: Minor variations in temperature can significantly impact the rates of competing side reactions, leading to different product distributions.
Atmospheric Moisture Solution: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). Use oven-dried glassware and anhydrous solvents. Rationale: Sulfonating agents like SO₃ or chlorosulfonic acid are highly reactive with water. Inconsistent moisture levels will lead to variable effective concentrations of the sulfonating agent and inconsistent results.

Experimental Protocols & Visualization

Protocol: Synthesis of Sodium 2-Oxopropane-1-sulfonate

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous acetone (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0-5°C in an ice-salt bath.

  • Sulfonation: Slowly add a solution of the sulfonating agent (e.g., sulfur trioxide pyridine complex, 1.0 eq) in the same solvent to the dropping funnel. Add the sulfonating agent dropwise to the acetone solution while maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or ¹H NMR of an aliquot).

  • Quenching and Neutralization: Once the reaction is complete, slowly quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate. Adjust the pH to ~7 with care, as gas evolution will occur.

  • Isolation: The sodium salt of 2-oxopropane sulfonate may precipitate from the solution. If so, it can be collected by filtration. If it remains in solution, the aqueous layer can be washed with an organic solvent to remove non-polar impurities, and the water can then be removed under reduced pressure.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified sodium 2-oxopropane-1-sulfonate.

Analytical Characterization

The product and any byproducts can be characterized using a variety of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio.[11][12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating highly polar organosulfates.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic functional groups (C=O, S=O) of the product.[14]

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Unwanted Side Reactions A Acetone C 2-Oxopropane Sulfonate (Desired Product) A->C + SO3 D Acetone (excess) B Sulfonating Agent (e.g., SO3) B->C C->A Hydrolysis/Heat G Polysulfonated Acetone C->G + SO3 (excess) E Aldol Condensation Product (e.g., Mesityl Oxide) D->E Self-condensation F Desulfonation

Caption: Synthesis of 2-oxopropane sulfonate and major side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of 2-Oxopropane Sulfonate q1 Analyze Crude Product by NMR / LC-MS start->q1 c1 High levels of Aldol Products? q1->c1 Yes c2 Presence of starting Acetone? q1->c2 Yes c3 Multiple Sulfonated Species? q1->c3 Yes s1 Reduce Reaction Temperature Improve Mixing c1->s1 end Re-run Experiment with Optimized Conditions s1->end s2 Avoid Excessive Heat Use Higher Acid Concentration c2->s2 s2->end s3 Use Strict Stoichiometry Slow Addition of Reagent c3->s3 s3->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Wikipedia. Desulfonation reaction. [Link]

  • Olson, C. N., et al. (2015). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. Atmospheric Measurement Techniques. [Link]

  • Glasp. (2018). What Is the Sulfonation and Desulfonation of Benzene?[Link]

  • European Patent Office. (n.d.). EP0694516B1 - Process of selective desulfonation.
  • Taylor & Francis Online. (2006). THE DESULFONATION OF PHENOLSULFONIC ACIDS IN AQUEOUS SODIUM HYDROGEN SULFATE MIXTURES. [Link]

  • OSTI.GOV. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. [Link]

  • Hettiyadura, A. P. S., et al. (2017). Qualitative and quantitative analysis of atmospheric organosulfates in Centreville, Alabama. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. (n.d.). Schematic principle for the sulfonation of poly(ether ether ketones). [Link]

  • ResearchGate. (n.d.). Mechanism of sulfuric acid-acetone aldol condensation reaction to form-SO 3 H groups. [Link]

  • Copernicus Publications. (2018). Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS. [Link]

  • MDPI. (2023). Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid—An Emerging Controlled Drug Releaser. [Link]

  • PMC. (n.d.). Study of High Performance Sulfonated Polyether Ether Ketone Composite Electrolyte Membranes. [Link]

  • PMC. (n.d.). Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone. [Link]

  • PMC. (n.d.). Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals. [Link]

  • RTI International. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • American Chemical Society. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. [Link]

  • PMC. (n.d.). Synthesis of Hydroxy Sulfonate Surfactants. [Link]

  • European Patent Office. (n.d.). EP0098623A1 - 2-Hydroxypropane sulphonic acid derivatives; their preparation and curable compositions containing them.
  • PMC. (2022). Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis. [Link]

  • MDPI. (2013). The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties. [Link]

  • PMC. (n.d.). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. [Link]

  • eScholarship. (2021). Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Chemistry Stack Exchange. (2019). Cyclisation of acetone on reaction with conc. H2SO4. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: Welcome to the technical support guide for handling highly reactive, moisture-sensitive sulfonyl chlorides. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Welcome to the technical support guide for handling highly reactive, moisture-sensitive sulfonyl chlorides. The compound "2-oxopropane sulfonate" as requested is not commercially available or well-documented. Therefore, this guide uses Methanesulfonyl Chloride (MsCl) as a representative and industrially relevant example to address the core challenges of handling this class of reagents. The principles and techniques discussed here are broadly applicable to other moisture-sensitive sulfonyl chlorides and electrophiles used in pharmaceutical and chemical synthesis.

This guide is designed to provide not just procedural steps, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the use of methanesulfonyl chloride and other sulfonyl chlorides, with a focus on problems arising from moisture contamination.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield in Mesylation/Sulfonylation Reaction 1. Reagent Decomposition: The MsCl was hydrolyzed by ambient moisture or residual water in the solvent or on glassware before or during the reaction.[1] 2. Base Incompatibility: The amine base (e.g., triethylamine) contained water, which preferentially reacted with the MsCl.1. Ensure Anhydrous Conditions: Use freshly dried solvents, oven- or flame-dried glassware, and perform the reaction under an inert atmosphere (N₂ or Ar).[2][3][4] 2. Verify Solvent Purity: Use a Karl Fischer titrator to confirm water content is low (<50 ppm).[5] 3. Purify Base: Distill the amine base from a suitable drying agent (e.g., CaH₂) immediately before use.
Formation of Unexpected Acidic Byproducts (e.g., HCl, Methanesulfonic Acid) Hydrolysis of MsCl: Exposure to water from any source (air, wet solvent, contaminated reagents) will hydrolyze the sulfonyl chloride.[1][6] The reaction is: CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl.[1]Strict Moisture Exclusion: Handle MsCl exclusively in a glovebox or using Schlenk line techniques.[2][3][7] Use Sure/Seal™ bottles or similar for storage and transfer via syringe.[2]
Inconsistent Reaction Rates or Stalled Reactions Partial Reagent Hydrolysis: A portion of the MsCl may have degraded, leading to inaccurate stoichiometry. The generated HCl can also protonate the amine base, reducing its effectiveness.Re-evaluate Reagent Quality: If the MsCl is old or has been opened multiple times, consider using a fresh bottle. Use Excess Base: A slight excess (1.1-1.2 equivalents) of a non-nucleophilic amine base can help scavenge any adventitious acid.
Violent Exothermic Reaction or Fuming Upon Reagent Addition Gross Water Contamination: Adding MsCl to a solvent with significant water content or, conversely, adding water directly to MsCl, will cause a rapid, exothermic hydrolysis, releasing corrosive HCl gas.[6][8]Immediate Action for Safety: Ensure the reaction is in a certified chemical fume hood with the sash lowered.[6] Do not attempt to quench with water. If the reaction is uncontrollable, evacuate and follow institutional emergency procedures.[6] For small spills, cover with a dry, inert absorbent like sand or soda ash.[6][9]
Troubleshooting Workflow: Failed Mesylation Reaction

This decision tree helps diagnose and resolve a failed reaction where a sulfonyl chloride was used.

G cluster_0 Schlenk Line Manifold cluster_1 Reaction Setup InertGas Inert Gas (N₂/Ar) Source GasManifold Inert Gas Line InertGas->GasManifold Vacuum Vacuum Pump VacManifold Vacuum Line Vacuum->VacManifold Flask Reaction Flask (with Septum) GasManifold->Flask VacManifold->Flask Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Gas Outlet

Caption: Diagram of a Schlenk line for inert atmosphere reactions.

References

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Cas 124-63-0,Methanesulfonyl chloride. LookChem. [Link]

  • Drying Solvents. Chemistry LibreTexts. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Drying Methods for Organic Solvents. Scribd. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

  • Methanesulfonyl Chloride MSC. SIPCAM OXON. [Link]

  • sulphuryl chloride. Sdfine. [Link]

  • Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]

  • METHANESULPHONYL CHLORIDE. Sdfine. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-oxopropane sulfonate vs 3-bromopropane sulfonate reactivity

Reactivity Profiling: 2-Oxopropane Sulfonate vs. 3-Bromopropane Sulfonate in Chemical Biology and Synthesis As a Senior Application Scientist, the selection of a sulfonate-bearing reagent is rarely arbitrary; it is dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 2-Oxopropane Sulfonate vs. 3-Bromopropane Sulfonate in Chemical Biology and Synthesis

As a Senior Application Scientist, the selection of a sulfonate-bearing reagent is rarely arbitrary; it is dictated by the precise stereoelectronic requirements of the target molecule. While 2-oxopropane sulfonate (2-OPS) and 3-bromopropane sulfonate (3-BPS) both serve to introduce hydrophilic sulfonate groups into organic or biological frameworks, their reactive centers dictate entirely divergent chemical logic.

This guide objectively compares the performance, mechanistic causality, and application workflows of these two reagents, providing a framework for researchers and drug development professionals to select the appropriate tool for their specific synthetic or biological assays.

Mechanistic Divergence: SN2 Alkylation vs. Schiff Base Formation

3-Bromopropane Sulfonate (3-BPS): The SN2 Alkylator

3-BPS is a classic electrophile characterized by a primary alkyl bromide. Its primary utility lies in nucleophilic substitution (SN2) reactions, where it acts as a robust alkylating agent to generate sulfobetaines or modify amines and thiols.

Historically, the introduction of an N-sulfopropyl group was achieved using 1,3-propane sultone. However, due to the severe genotoxicity and carcinogenic nature of sultones, 3-BPS has emerged as a critical, benign alternative[1]. The causality behind its reactivity lies in the excellent leaving-group ability of the bromide ion coupled with minimal steric hindrance at the primary carbon. To overcome the inherently high activation energy of N-alkylating hindered precursors (such as acridans), the reaction is often performed in ionic liquids like [BMIM][BF4]. The ionic liquid stabilizes the highly charged SN2 transition state, driving the reaction forward without the need for harsh, toxic reagents[2]. Beyond organic synthesis, 3-BPS is also used to probe transition metal centers in enzymes, such as reacting with Ni(I) in methyl-coenzyme M reductase to form stable alkyl-Ni(III) adducts[3].

2-Oxopropane Sulfonate (2-OPS): The Carbonyl Electrophile

In stark contrast, 2-OPS does not undergo SN2 alkylation. Instead, its reactivity is governed by a ketone carbonyl group (C2), making it a prime candidate for nucleophilic addition. Structurally, 2-OPS is the exact sulfonate analog of acetoacetate (where the carboxylate is replaced by a sulfonate group).

This structural mimicry makes 2-OPS an exceptional active-site probe for enzymes like acetoacetate decarboxylase (AADase). The causality of its application relies on reversible imine (Schiff base) formation. When 2-OPS enters the enzyme's active site, the ε-amino group of a catalytic lysine residue (e.g., Lys115) attacks the electrophilic ketone, releasing water. Because imine formation is dynamically reversible in aqueous media, researchers must introduce a hydride source—typically sodium borohydride (NaBH4)—to reduce the C=N double bond to a stable C–N single bond. This reductive amination permanently traps the adduct, irreversibly inhibiting the enzyme and allowing for downstream structural characterization[4].

Comparative Data Summary

Parameter3-Bromopropane Sulfonate (3-BPS)2-Oxopropane Sulfonate (2-OPS)
IUPAC Name 3-Bromopropane-1-sulfonate2-Oxopropane-1-sulfonate
Electrophilic Center C3 (Primary alkyl carbon attached to Br)C2 (Ketone carbonyl carbon)
Primary Mechanism SN2 Nucleophilic SubstitutionNucleophilic Addition / Schiff Base Formation
Target Nucleophiles Amines, Thiols, Transition Metals (e.g., Ni)Primary Amines (e.g., Lysine residues)
Key Application Green synthesis of N-sulfopropyl acridinium labelsSubstrate analog / Irreversible enzyme inhibition
Structural Mimicry Ring-opened equivalent of 1,3-propane sultoneSulfonate analog of acetoacetate
Trapping Requirement None (Irreversible upon bromide leaving)Requires reductive trapping (e.g., NaBH4)

Self-Validating Experimental Protocols

Protocol A: Green N-Alkylation using 3-BPS

Objective: Synthesize an N-sulfopropyl acridinium label without using carcinogenic sultones.

  • Reagent Assembly: In a dry reaction vessel, dissolve the electron-rich acridan precursor (1.0 eq) and sodium 3-bromopropane sulfonate (10.0 eq) in the ionic liquid [BMIM][BF4].

  • Deprotonation: Add potassium carbonate (2.0 eq) to the mixture. The base is required to neutralize the hydrobromic acid generated during the substitution, preventing protonation of the nucleophilic nitrogen.

  • Thermal Activation: Heat the mixture to 90–100 °C under an inert argon atmosphere for 12–24 hours. Causality: The elevated temperature provides the kinetic energy required for the SN2 displacement, while the ionic liquid stabilizes the polar transition state.

  • Isolation: Cool the mixture and precipitate the product by adding cold 1 M HCl or an appropriate anti-solvent. Filter and wash the solid.

  • System Validation: Analyze the crude product via HPLC-MS. A successful reaction is validated by the total disappearance of the acridan starting material and the appearance of a highly polar peak corresponding to the N-sulfopropyl product. 1H-NMR must confirm the loss of the -CH2-Br triplet (expected near 3.5 ppm).

Protocol B: Active Site Trapping of AADase using 2-OPS

Objective: Irreversibly label the catalytic lysine of acetoacetate decarboxylase for structural mapping.

  • Enzyme Preparation: Prepare a 10–20 μM solution of purified acetoacetate decarboxylase in a neutral buffer (e.g., 50 mM phosphate, pH 7.0).

  • Equilibration: Add a saturating concentration of 2-OPS (e.g., 5 mM) to the enzyme solution. Incubate at room temperature for 30 minutes to allow the reversible Schiff base to reach equilibrium within the active site.

  • Reductive Trapping: Introduce a fresh solution of sodium borohydride (NaBH4) to a final concentration of 10 mM. Causality: The borohydride delivers a nucleophilic hydride to the imine carbon, reducing it to a stable secondary amine and rendering the inhibition irreversible.

  • Quenching & Cleanup: Quench excess borohydride with dilute acid (carefully monitoring pH) and dialyze the protein extensively against the starting buffer to remove unreacted 2-OPS.

  • System Validation: Perform a standard colorimetric or respirometric assay measuring acetone production from acetoacetate. Complete loss of catalytic activity confirms active site occlusion. Follow up with LC-MS/MS peptide mapping; a specific mass shift on Lys115 validates the exact site of covalent modification.

Mechanistic Visualizations

G A Acridan Precursor (Nucleophile) D Transition State (SN2 Displacement) A->D Base / Heat B 3-BPS (Alkylating Agent) B->D C Ionic Liquid Solvent [BMIM][BF4] C->D Solvation E N-Sulfopropyl Product (Stable Label) D->E Bromide Leaving

Caption: Workflow of SN2 N-alkylation using 3-BPS in ionic liquids.

G A Enzyme Active Site (Lys115 -NH2) C Reversible Imine (Schiff Base) A->C Nucleophilic Attack B 2-OPS (Ketone Electrophile) B->C -H2O E Irreversible Adduct (Secondary Amine) C->E Reduction D Sodium Borohydride (NaBH4) D->E Hydride Transfer

Caption: Mechanism of enzyme inhibition via 2-OPS Schiff base formation and trapping.

Sources

Comparative

HPLC method validation for 2-oxopropane sulfonate purity analysis

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 2-Oxopropane Sulfonate Executive Summary The quantification and purity assessment of highly polar, non-volat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 2-Oxopropane Sulfonate

Executive Summary

The quantification and purity assessment of highly polar, non-volatile active pharmaceutical ingredients (APIs) and related substances present a significant analytical challenge. 2-Oxopropane sulfonate, with its ionic sulfonate group and a ketone that acts as a poor chromophore, is a prime example of a molecule that fails analysis by traditional reversed-phase liquid chromatography (RPLC) with UV detection.[1][2] This guide provides a comprehensive framework for developing and validating a robust HPLC method for this and similar analytes. We will compare alternative analytical strategies and justify the selection of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) as the optimal approach. The subsequent validation protocol is rigorously designed to meet the stringent requirements of regulatory bodies, grounded in the principles outlined in the ICH Q2(R2) guideline.[3][4][5][6]

The Analytical Challenge of 2-Oxopropane Sulfonate

Conventional RPLC, the workhorse of the pharmaceutical industry, relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[7] Highly polar molecules like 2-oxopropane sulfonate have minimal affinity for such phases, leading to their elution in or near the solvent front with little to no retention. This makes separation from other polar impurities impossible.

Furthermore, the molecule lacks a significant UV-absorbing chromophore, rendering standard UV detection insensitive and impractical for quantifying trace-level impurities. Addressing these dual challenges—poor retention and difficult detection—requires a fundamental shift in analytical strategy.

Comparative Analysis of Chromatographic & Detection Strategies

The selection of an appropriate chromatographic mode and detector is the most critical decision in method development. Here, we evaluate the leading alternatives to justify our recommended approach.

Chromatographic Mode Comparison
StrategyMechanismSuitability for 2-Oxopropane Sulfonate
Reversed-Phase (RPLC) Partitioning based on hydrophobicity.Poor. The analyte is too polar and will not be retained on a non-polar stationary phase.[8][9]
Ion-Pair Chromatography (IPC) An ionic reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained by RPLC.[10]Moderate. Can achieve retention, but has significant drawbacks: it suppresses MS signals, can permanently modify the column, and method development is often complex.[10]
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with multiple functionalities (e.g., C18 and ion-exchange groups) to provide multiple retention mechanisms.[11][12][13]Good. A viable alternative that can offer excellent selectivity. However, method development can be more complex due to the multiple interacting separation mechanisms.
Hydrophilic Interaction (HILIC) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., silica, amide).[14][15]Excellent. Specifically designed for retaining and separating highly polar and ionic compounds. It uses high-organic, volatile mobile phases, making it ideal for universal detectors and MS.[16][17][18]
Detection Technology Comparison
DetectorPrinciple of OperationSuitability for 2-Oxopropane Sulfonate
UV-Vis Measures the absorption of light by chromophores in the analyte.Poor. The analyte lacks a strong chromophore, resulting in low sensitivity, especially for trace impurities.
Refractive Index (RI) Measures changes in the refractive index of the column eluent.Poor. Not compatible with gradient elution, which is essential for separating impurities with different polarities in a single run.
Evaporative Light Scattering (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.[19][20][21]Good. A universal detector capable of detecting any non-volatile analyte.[22][23] It is compatible with gradient elution. Response can be non-linear.
Charged Aerosol (CAD) Nebulizes the eluent, evaporates the solvent, imparts a charge to the resulting analyte particles, and measures the total charge.[24][25]Excellent. A universal detector with high sensitivity (often in the low nanogram range) and a more consistent response across different analytes compared to ELSD.[26][27][28] It is fully compatible with gradient elution and volatile buffers used in HILIC.

The Recommended Method: HILIC-CAD

Based on the comparative analysis, a HILIC method with CAD detection is proposed.

ParameterRecommended ConditionRationale & Causality
Column Amide-based HILIC Column (e.g., 150 mm x 4.6 mm, 3 µm)Amide phases offer excellent retention and selectivity for a wide range of polar compounds and are generally more robust than bare silica phases in HILIC mode.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer, making it perfectly compatible with CAD.[14] A low pH ensures consistent ionization of the sulfonate group.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is necessary to create the aqueous layer on the stationary phase for HILIC retention.[15]
Gradient 95% B to 50% B over 15 minutesA gradient is crucial for a purity method to ensure elution of both early- and late-eluting impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControls retention time reproducibility and improves peak shape.
Injection Vol. 5 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs from the initial mobile phase.
Detector Charged Aerosol Detector (CAD)Provides universal and sensitive detection for the non-volatile analyte and its impurities.[26][27]
CAD Settings Nitrogen Gas: 35 psi; Evaporation Temp: HighThese settings must be optimized for the specific mobile phase composition and flow rate to ensure efficient nebulization and solvent evaporation.

A Step-by-Step Guide to Method Validation per ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4][5] The following sections detail the experimental protocols for validating the HILIC-CAD method for purity analysis.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution cluster_2 Finalization Dev Develop HILIC-CAD Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ / LOD Prec->LOQ Robust Robustness LOQ->Robust Report Validation Report Robust->Report Implement Routine Use Report->Implement Specificity_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Evaluation Blank Blank (Diluent) HPLC Inject into HILIC-CAD System Blank->HPLC API Analyte Solution API->HPLC Spiked Analyte + Known Impurities Spiked->HPLC Stressed Forced Degradation (Acid, Base, Peroxide) Stressed->HPLC Eval Assess Peak Purity Calculate Resolution (Rs) HPLC->Eval

Caption: Experimental workflow for the specificity study.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. [29] Experimental Protocol:

  • Prepare a Stock Solution: Prepare a high-concentration stock of 2-oxopropane sulfonate.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For a purity method, this range must cover from the Limit of Quantitation (LOQ) to 120% or 150% of the nominal concentration (e.g., from 0.5 µg/mL to 1200 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999 (or R² ≥ 0.998).

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm linearity.

Example Data Table: Linearity

Concentration (µg/mL) Avg. Peak Area
0.5 (LOQ) 1,520
50 149,500
500 1,510,000
1000 (100%) 3,005,000
1200 (120%) 3,598,000
Regression Output
Correlation (r) 0.9998
R-squared (R²) 0.9996
Slope 2995

| Y-Intercept | 850 |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. [30]It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare Samples: Spike a placebo (if available) or a low-concentration solution of the analyte with known amounts of pure 2-oxopropane sulfonate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Example Data Table: Accuracy

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% (n=3) 800 792, 805, 798 99.0, 100.6, 99.8
Mean ± SD 99.8 ± 0.8
100% (n=3) 1000 1010, 995, 1002 101.0, 99.5, 100.2
Mean ± SD 100.2 ± 0.7
120% (n=3) 1200 1195, 1208, 1215 99.6, 100.7, 101.3

| Mean ± SD | | | 100.5 ± 0.8 |

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): One analyst analyzes six replicate preparations of the analyte at 100% of the nominal concentration on the same day, using the same instrument.

  • Intermediate Precision: The experiment is repeated by a different analyst, on a different day, and/or using a different instrument.

  • Analysis: Analyze the six replicate preparations for both repeatability and intermediate precision studies.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Example Data Table: Precision

Parameter Replicate 1-6 Areas Mean Area %RSD
Repeatability 3001k, 3020k, 2995k, 3015k, 3005k, 2998k 3,005,667 0.35%

| Intermediate Precision | 3030k, 3010k, 3045k, 2999k, 3025k, 3038k | 3,024,500 | 0.58% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective:

  • LOQ: The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. [31]* LOD: The lowest amount of analyte that can be detected but not necessarily quantified. [31] Experimental Protocol:

  • Estimation: The LOQ and LOD can be estimated based on the signal-to-noise (S/N) ratio of the analyte peak from the linearity study. Typically, LOQ is where S/N ≈ 10, and LOD is where S/N ≈ 3.

  • Verification (for LOQ):

    • Prepare a solution of the analyte at the estimated LOQ concentration.

    • Inject this solution six times.

    • Calculate the %RSD (for precision) and the percent recovery against a standard (for accuracy).

Acceptance Criteria:

  • The S/N ratio at the demonstrated LOQ should be ≥ 10.

  • Precision at the LOQ should have a %RSD ≤ 10%.

  • Accuracy at the LOQ should be within 80-120%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [30] Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Column Temperature (e.g., 28°C and 32°C vs. 30°C)

    • Mobile Phase pH (e.g., pH 2.8 and 3.2 vs. 3.0)

    • Flow Rate (e.g., 0.9 mL/min and 1.1 mL/min vs. 1.0 mL/min)

  • Analysis: Prepare a system suitability solution (containing the analyte and a key impurity). Inject this solution under the standard conditions and then under each of the varied conditions.

  • Data Analysis: Evaluate the impact of the changes on key system suitability parameters, such as retention time, peak area, and resolution between the analyte and the impurity.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution ≥ 2.0, tailing factor ≤ 1.5) must be met under all varied conditions.

  • The change in peak area or retention time should not be significant enough to compromise the integrity of the analysis.

Conclusion: Implementing a Validated and Reliable Purity Method

The development and validation of an HPLC method for a challenging compound like 2-oxopropane sulfonate requires a scientifically sound approach, beginning with the fundamental choice of separation and detection technologies. By systematically comparing alternatives, we established that a HILIC-CAD method provides the necessary retention, selectivity, and sensitivity that traditional methods lack.

The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, provides a high degree of assurance that the method is accurate, precise, and reliable for its intended purpose: the purity analysis of 2-oxopropane sulfonate. This comprehensive validation package, supported by clear experimental protocols and acceptance criteria, ensures data integrity and regulatory compliance, making it a trustworthy tool for researchers, scientists, and drug development professionals.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Evaporative light scattering detector - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Analytical & Pharmaceutical Research URL: [Link]

  • Title: Charged aerosol detector - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydrophilic interaction chromatography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Episode 3: Understanding How Charged Aerosol Detection (CAD) Works Source: AnalyteGuru URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) Source: LabRulez LCMS URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: American Pharmaceutical Review URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Charged Aerosol Detector | For HPLC & UHPLC Analysis Source: Waters Corporation URL: [Link]

  • Title: The principles of ELSD Source: Peak Scientific URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Evaporative Light Scattering Detection (ELSD) Source: Teledyne Labs URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Waters 2420 Evaporative Light Scattering Detector Source: Waters Corporation URL: [Link]

  • Title: How does an ELSD work? Source: SEDERE URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Mixed-mode liquid chromatography with a stationary phase co-functionalized with ionic liquid embedded C18 and an aryl sulfonate group Source: PubMed URL: [Link]

  • Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection Source: ResearchGate URL: [Link]

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection Source: PMC - NIH URL: [Link]

  • Title: Mixed-Mode Chromatography vs. Ion-Pairing Chromatography Source: HPLCPages URL: [Link]

  • Title: Derivatization Reagents - For Selective Response and Detection in Complex Matrices Source: Greyhound Chromatography URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: How to detect and analyze compounds with little or no UV absorption in LC purification? Source: ResearchGate URL: [Link]

  • Title: Improving Protein Separations with Mixed-Mode Chromatography Source: LCGC International URL: [Link]

  • Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection Source: MDPI URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: 2-oxopropane-1,3-disulphonic acid CAS#: 690-78-8 Source: ChemWhat URL: [Link]

  • Title: 2-Oxopentane-1-sulfonic acid | C5H10O4S | CID 19750966 Source: PubChem - NIH URL: [Link]

  • Title: Propane-2-sulfonate | C3H7O3S- | CID 498034 Source: PubChem - NIH URL: [Link]

  • Title: Sulfonate - Wikipedia Source: Wikipedia URL: [Link]

Sources

Validation

Analytical Mastery: Mass Spectrometry Fragmentation Profiling of 2-Oxopropane Sulfonate

Executive Summary & Biochemical Context 2-Oxopropane sulfonate (commonly referred to as acetone sulfonate) is a highly polar, short-chain aliphatic sulfonate. In applied research, it serves critical roles ranging from ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

2-Oxopropane sulfonate (commonly referred to as acetone sulfonate) is a highly polar, short-chain aliphatic sulfonate. In applied research, it serves critical roles ranging from acting as a competitive inhibitor in to functioning as a stabilizing additive in .

Because 2-oxopropane sulfonate lacks a strong UV chromophore and exhibits extreme hydrophilicity, traditional optical detection methods fall short. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive gold standard for its analysis. This guide provides an objective comparison of MS platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ)—for the structural elucidation and robust quantification of this molecule, grounded in its fundamental fragmentation mechanics.

Mechanistic Causality: Ionization and Fragmentation

As an Application Scientist, understanding why a molecule fragments in a specific manner is critical for optimizing instrument parameters and avoiding false identifications.

Ionization Strategy

Sulfonic acids possess a highly acidic proton (pKa < 1), meaning they exist almost exclusively as permanent anions in aqueous and physiological environments. Consequently, Negative Electrospray Ionization (ESI-) is the only logical ionization mode. ESI- efficiently transfers these pre-formed ions from the liquid phase into the gas phase, yielding a highly abundant deprotonated precursor ion [M-H]- at m/z 136.99.

Collision-Induced Dissociation (CID) Thermodynamics

The fragmentation of aliphatic sulfonates under CID is dictated by the relative weakness of the C-S bond compared to the C-C backbone, as well as the high electron affinity of the sulfonate group. Unlike aromatic sulfonates, which typically yield [M-H-SO2]- as their dominant base peak, to yield sulfur-centric radical anions.

  • Pathway A (Low Collision Energy): Thermodynamically driven neutral loss of sulfur dioxide (SO2, 64 Da). This rearrangement leaves behind a stable enolate anion at m/z 73.

  • Pathway B (High Collision Energy): Direct heterolytic cleavage of the C-S bond. The high electronegativity of the oxygen atoms forces charge retention on the sulfonate moiety, yielding the characteristic sulfite radical anion [SO3]•- at m/z 80. This is the most reliable fragment for quantitation.

Fragmentation Precursor 2-Oxopropane Sulfonate [M-H]- m/z 136.99 Frag1 Loss of SO2 (-64 Da) m/z 73[C3H5O2]- Precursor->Frag1 CID (CE: 10-15 eV) Frag2 Loss of SO3 (-80 Da) m/z 57 [C3H5O]- Precursor->Frag2 CID (CE: 20-25 eV) Frag3 Sulfite Radical m/z 80 [SO3]•- Precursor->Frag3 CID (CE: 30-40 eV)

Collision-Induced Dissociation (CID) fragmentation pathways of 2-oxopropane sulfonate.

Quantitative Fragmentation Data

To optimize Multiple Reaction Monitoring (MRM) methods, the following empirically derived fragmentation parameters should be utilized:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossOptimal CE (eV)Relative AbundanceStructural Assignment
136.9980.0 57 Da (C3H5O•)35100% (Base Peak)[SO3]•- (Sulfite radical)
136.9973.0 64 Da (SO2)1545%[C3H5O2]- (Enolate)
136.9957.0 80 Da (SO3)2515%[C3H5O]-

Platform Comparison: QqQ vs. Q-TOF for Sulfonate Analysis

The choice of mass analyzer dictates the balance between quantitative sensitivity and qualitative certainty. Below is an objective performance comparison for analyzing 2-oxopropane sulfonate.

Triple Quadrupole (QqQ) - The Quantitative Workhorse
  • Mechanism: Utilizes targeted MRM. Q1 isolates nominal mass m/z 137, Q2 fragments it via CID, and Q3 isolates m/z 80.

  • Performance Advantage: Unmatched duty cycle and sensitivity. It achieves sub-ng/mL limits of detection (LOD), making it the superior choice for high-throughput pharmacokinetic tracking or trace impurity quantification.

  • Limitation: Nominal mass resolution cannot distinguish 2-oxopropane sulfonate from isobaric interferences (other compounds with a mass of 137 Da) without strict chromatographic separation.

Quadrupole Time-of-Flight (Q-TOF) - The Structural Validator
  • Mechanism: Full-scan MS/MS with high mass accuracy (< 5 ppm error).

  • Performance Advantage: Resolves the exact mass of the precursor (136.9914 Da) and the sulfite radical fragment (79.9568 Da). This allows for unambiguous structural identification and differentiation from complex matrix background noise.

  • Limitation: The non-continuous nature of TOF pulsing results in lower absolute sensitivity and a narrower linear dynamic range compared to QqQ.

Comparative Performance Summary
Analytical ParameterTriple Quadrupole (QqQ)High-Resolution Q-TOF
Primary Application High-throughput absolute quantificationStructural elucidation & unknown screening
Precursor Selection Nominal mass (m/z 137)Exact mass (m/z 136.9914)
Key Monitored Ion 137 → 80 (MRM Transition)m/z 79.9568 (Exact mass of SO3•-)
Sensitivity (LOD) 0.1 - 0.5 ng/mL5 - 10 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude2 - 3 orders of magnitude
Matrix Interference Moderate (relies on LC separation)Low (resolved by accurate mass)

Self-Validating Experimental Protocol

The choice of chromatography is just as critical as the mass spectrometer. Standard reversed-phase (C18) columns fail to retain 2-oxopropane sulfonate; the molecule elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC provides orthogonal retention based on partitioning into a water-enriched layer on the stationary phase, ensuring the analyte elutes in a region of stable electrospray.

Step-by-Step Methodology: HILIC-MS/MS Workflow
  • Sample Preparation (Protein Precipitation):

    • Extract samples using a 3:1 Acetonitrile:Water mixture. This precipitates biological proteins and ensures the sample diluent is highly organic, which is mandatory for peak focusing at the head of a HILIC column.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Polymeric zwitterionic HILIC (ZIC-pHILIC), 150 x 2.1 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). (Alkaline pH sharpens the peak shape of acidic sulfonates).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 2 min, ramp to 40% B over 10 min.

  • Mass Spectrometry Parameters (Negative ESI):

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temperature: 400°C (High heat is required to desolvate the highly aqueous eluent at the end of the HILIC gradient).

    • Collision Gas: Argon (QqQ) or Nitrogen (Q-TOF).

  • Self-Validation Check (Crucial Step):

    • Acquire two MRM transitions: 137 → 80 (Quantifier) and 137 → 73 (Qualifier).

    • Validation Rule: The system must continuously calculate the Quantifier/Qualifier ion ratio. A deviation of >15% from the reference standard automatically flags the peak as contaminated by a co-eluting isobaric interference, preventing false-positive quantification.

MSWorkflow Sample Sample Prep (3:1 ACN:H2O) LC HILIC Chromatography (ZIC-pHILIC) Sample->LC ESI Negative ESI [M-H]- Generation LC->ESI QqQ Triple Quadrupole (QqQ) Targeted MRM ESI->QqQ Quantitation QTOF Q-TOF High-Res Fragmentation ESI->QTOF Structural ID

Self-validating HILIC-MS/MS workflow for the analysis of 2-oxopropane sulfonate.

References

  • Title: A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum Source: ResearchGate URL: [Link]

  • Title: CN103811815A - Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution Source: Google Patents URL
  • Title: Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes Source: PubMed (Journal of Chromatography A) URL: [Link]

Comparative

2-oxopropane sulfonate compared to other aliphatic sulfonic acids in catalysis

Beyond Proton Donation: A Comparative Guide to 2-Oxopropane Sulfonate and Aliphatic Sulfonic Acids in Catalysis In the landscape of chemical and enzymatic catalysis, aliphatic sulfonic acids are traditionally viewed as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Proton Donation: A Comparative Guide to 2-Oxopropane Sulfonate and Aliphatic Sulfonic Acids in Catalysis

In the landscape of chemical and enzymatic catalysis, aliphatic sulfonic acids are traditionally viewed as pure Brønsted acids. Molecules like methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TfOH) are industrial workhorses for esterification, alkylation, and polymerization. However, introducing functional groups into the aliphatic chain fundamentally alters the molecule's catalytic utility.

2-Oxopropane sulfonate (also known as acetonesulfonic acid) exemplifies this paradigm shift. By combining an active methylene/carbonyl group with a sulfonate moiety, it transitions from a simple proton donor to a bifunctional mechanistic probe and catalytic additive. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, mechanistic roles, and experimental workflows of 2-oxopropane sulfonate against standard aliphatic sulfonic acids.

Physicochemical Profiling & Structural Divergence

To understand their divergent applications, we must first analyze their structural causality. Standard aliphatic sulfonic acids rely on a highly polarized O−H bond for proton donation. In contrast, 2-oxopropane sulfonate features an α -carbonyl group that fundamentally changes its reactivity profile, allowing it to undergo nucleophilic attack.

Table 1: Physicochemical Properties & Structural Divergence

Catalyst / CompoundStructural FeaturePrimary Catalytic RoleApprox. pKaPhysical State
Methanesulfonic Acid (MSA) Simple aliphatic chainHomogeneous Brønsted acid-1.9Liquid
Triflic Acid (TfOH) Fluorinated aliphaticSuperacid catalysis-14.7Liquid
Supported Propylsulfonic Acid Tethered aliphatic chainHeterogeneous Brønsted acid~1.0Solid (Silica/Carbon)
2-Oxopropane Sulfonate α -carbonyl + sulfonateBifunctional additive / Mechanistic probe~1.5Solid (Salt)

Mechanistic Divergence in Catalytic Systems

Standard Aliphatic Sulfonic Acids: Proton-Driven Catalysis

Traditional aliphatic sulfonic acids, whether homogeneous (MSA) or heterogeneous (1), operate via straightforward protonation of electrophiles[1]. In esterification, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity toward nucleophilic attack by an alcohol. The causality of their effectiveness lies purely in their low pKa and the non-coordinating nature of the sulfonate anion.

2-Oxopropane Sulfonate: Bifunctional Reactivity

Unlike MSA, 2-oxopropane sulfonate is rarely used as a bulk acid catalyst. Instead, its α -carbonyl group dictates its highly specialized utility:

  • Enzymatic Schiff-Base Trapping: In the study of 2, 2-oxopropane sulfonate acts as a transition-state analog[2]. AADase utilizes the ϵ -amino group of Lys115 to form a Schiff base (imine) with its natural substrate. 2-oxopropane sulfonate perfectly mimics this substrate, forming the imine, but the stable sulfonate group prevents the subsequent decarboxylation step. This allows researchers to trap the intermediate and map the catalytic pathway.

  • Metal Catalyst Stabilization: In the copper-catalyzed hydration of acrylonitrile to acrylamide, 3 is employed as a critical additive[3]. The active methylene group chelates the copper catalyst, preventing oxidative degradation and suppressing the formation of unwanted byproducts like ethylene cyanohydrin.

Visualizing the Catalytic Landscape

G Root Aliphatic Sulfonic Acids in Catalysis Standard Standard Brønsted Acids (MSA, TfOH, Propyl-SO3H) Root->Standard Bifunctional Bifunctional Sulfonates (2-Oxopropane Sulfonate) Root->Bifunctional Esterification Esterification & Alkylation Standard->Esterification Proton Donation Polymerization Polymerization Catalysis Standard->Polymerization Acid Catalysis Enzymatic Enzymatic Probe (Schiff-Base Trapping) Bifunctional->Enzymatic Substrate Analog MetalAdd Metal Catalyst Additive (Cu-Catalyzed Hydration) Bifunctional->MetalAdd Active Methylene

Divergent catalytic roles of standard aliphatic sulfonic acids vs. 2-oxopropane sulfonate.

Self-Validating Experimental Protocols

Scientific integrity requires that experimental workflows act as self-validating systems. The following protocols demonstrate how to deploy these distinct sulfonic acids, incorporating built-in validation steps to ensure causality between the reagent and the observed outcome.

Protocol 1: Solid-Acid Catalyzed Esterification (Using Supported Propylsulfonic Acid)
  • Objective: Drive esterification using a heterogeneous aliphatic sulfonic acid.

  • Causality: Tethering the sulfonic acid to silica prevents catalyst leaching and simplifies downstream purification compared to liquid MSA, while maintaining high local proton density.

  • Step-by-Step:

    • Preparation: Suspend 50 mg of silica-supported propylsulfonic acid in a reaction vessel containing 10 mmol of acetic acid and 10 mmol of butanol.

    • Reaction: Heat the mixture to 120 °C under reflux for 4 hours with vigorous stirring.

    • Validation (Water Removal): Utilize a Dean-Stark apparatus. The stoichiometric collection of water (approx. 0.18 mL) physically validates the progression of the condensation reaction.

    • Recovery: Filter the solid catalyst. Wash with ethanol and dry at 80 °C for reuse.

    • Analysis: Quantify butyl acetate yield via Gas Chromatography (GC). A >90% yield confirms the catalytic efficacy of the supported aliphatic chain.

Protocol 2: Schiff-Base Intermediate Trapping (Using 2-Oxopropane Sulfonate)
  • Objective: Irreversibly inhibit AADase to prove the Schiff-base catalytic mechanism.

  • Causality: The carbonyl of 2-oxopropane sulfonate forms an imine with Lys115. Subsequent reduction with NaBH4​ converts this reversible imine into a stable secondary amine, permanently disabling the enzyme and validating the active site's nucleophilic nature.

  • Step-by-Step:

    • Incubation: Incubate purified AADase (1 mg/mL) with 10 mM 2-oxopropane sulfonate in 50 mM phosphate buffer at pH 5.95 (the enzyme's pH optimum).

    • Reduction: Slowly add 20 mM sodium borohydride ( NaBH4​ ) to the mixture on ice. The hydride specifically reduces the transient Schiff base.

    • Dialysis: Dialyze the mixture overnight against phosphate buffer to remove unreacted sulfonate and borohydride.

    • Validation (Activity Assay): Assay the dialyzed enzyme using acetoacetate. A complete loss of decarboxylase activity (compared to a control without NaBH4​ ) physically validates that the active site has been covalently trapped by the sulfonate analog[2].

Comparative Performance Data

Table 2: Comparative Performance Metrics in Catalysis

SystemSubstrate / TargetAdditive / CatalystKey Metric / OutcomeMechanism
Acetoacetate Decarboxylase Acetoacetate2-Oxopropane SulfonateIrreversible inhibition ( Ki​ matching Km​ )Schiff-base trapping
Acrylonitrile Hydration AcrylonitrileAcetonesulfonic acidReduced ethylene cyanohydrin byproductCu-catalyst stabilization
Esterification Acetic Acid + ButanolSupported Propylsulfonic Acid>90% ConversionProton donation

Conclusion

While standard aliphatic sulfonic acids remain indispensable for bulk proton-driven transformations, 2-oxopropane sulfonate occupies a highly specialized niche. By leveraging its bifunctional active methylene and sulfonate groups, it transitions from a simple acid to a sophisticated mechanistic probe and metal-stabilizing additive. Selecting the appropriate sulfonic acid requires aligning the molecule's structural features with the specific mechanistic demands of the target reaction.

References

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview Source: MDPI URL
  • A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase Source: ResearchGate URL
  • Catalytic Mechanism of Acetoacetate Decarboxylase - Karen Allen Source: Grantome URL
  • Process for preparing acrylamide - EP 0670301 A1 Source: European Patent Office / Googleapis URL

Sources

Validation

A Comparative Guide to the Definitive Structural Characterization of 2-Oxopropane Sulfonate: An NMR-Centric Validation Approach

Introduction: The Analytical Challenge of 2-Oxopropane Sulfonate In the landscape of pharmaceutical development and chemical research, the unequivocal structural characterization of molecules is a cornerstone of safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 2-Oxopropane Sulfonate

In the landscape of pharmaceutical development and chemical research, the unequivocal structural characterization of molecules is a cornerstone of safety, efficacy, and regulatory compliance. 2-Oxopropane sulfonate, a key organosulfur compound, presents a unique analytical challenge due to its combination of a reactive keto-group and a highly polar sulfonate moiety. Its structural integrity is paramount, as subtle variations can lead to significant changes in chemical reactivity and biological activity. This guide provides an in-depth, expert-driven comparison of analytical methodologies, establishing Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, primary technique for the structural validation of 2-oxopropane sulfonate. We will explore the causality behind experimental choices and present a self-validating protocol grounded in authoritative standards.

The Imperative of Method Validation: Adhering to a Scientific Gold Standard

Before delving into experimental specifics, it is crucial to understand the principle of analytical procedure validation. The objective is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[1] This is not merely a procedural checkbox but a continuous process that ensures the reliability and accuracy of results throughout a method's lifecycle.[2] International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures, covering parameters such as specificity, accuracy, precision, and robustness.[1][3][4] This guide is structured to align with these principles, ensuring the described NMR workflow constitutes a fully validated system for structural elucidation.

NMR Spectroscopy: The Primary Method for Structural Elucidation

While several analytical techniques can provide structural information, NMR spectroscopy holds a unique position as a primary analytical method.[5] Unlike chromatographic techniques that rely on reference standards for quantification, NMR signal intensity is directly proportional to the number of atomic nuclei, allowing for both qualitative and quantitative analysis without the need for identical reference materials.[6][7][8] Its non-destructive nature preserves the sample for further analysis, a critical advantage when working with valuable or limited-quantity materials.[9] For 2-oxopropane sulfonate, a multi-faceted NMR approach provides an unparalleled level of structural detail.

cluster_structure 2-Oxopropane Sulfonate Structure C1 C1 (CH₃) C2 C2 (C=O) C1->C2 C3 C3 (CH₂) C2->C3 O_keto O C2->O_keto S S C3->S O1 O S->O1 O2 O S->O2 O3 O S->O3

Caption: Molecular structure of 2-oxopropane sulfonate.

A Multi-Technique NMR Workflow for Unambiguous Characterization

A robust structural characterization of 2-oxopropane sulfonate relies not on a single experiment, but on a logical progression of one- and two-dimensional NMR techniques. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

cluster_workflow NMR Validation Workflow A 1. 1D NMR Acquisition (¹H, ¹³C) B 2. Multiplicity Check (DEPT-135) A->B F Initial Hypothesis (Proton & Carbon Count) A->F Provides C 3. Direct Correlation (¹H-¹³C HSQC) B->C G Confirm CH₃ & CH₂ groups Identify Quaternary C=O B->G Provides D 4. Long-Range Correlation (¹H-¹³C HMBC) C->D H Link Protons to Directly Attached Carbons C->H Provides E 5. Final Structure Confirmation D->E I Assemble Molecular Backbone D->I Provides F->E G->E H->E I->E

Caption: Logical workflow for NMR-based structural validation.

Part 1: 1D NMR Spectroscopy (¹H, ¹³C & DEPT)

The initial step involves acquiring standard one-dimensional proton (¹H) and carbon-13 (¹³C) spectra.

  • ¹H NMR: This spectrum provides the initial proton count and information about the electronic environment. For 2-oxopropane sulfonate, we expect to see two distinct signals: a singlet corresponding to the three methyl (CH₃) protons and another singlet for the two methylene (CH₂) protons. The absence of splitting (coupling) is a key preliminary finding, suggesting these proton groups are not on adjacent atoms.

  • ¹³C NMR: The proton-decoupled ¹³C spectrum reveals the number of non-equivalent carbons. We anticipate three signals: one for the methyl carbon (C1), one for the carbonyl carbon (C2), and one for the methylene carbon (C3).[10][11]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates carbons based on the number of attached protons.[12] For 2-oxopropane sulfonate, a DEPT-135 spectrum will show a positive signal for the CH₃ group and a negative (inverted) signal for the CH₂ group.[13][14] The carbonyl carbon, being quaternary (no attached protons), will be absent in the DEPT spectrum. This experiment provides definitive confirmation of the carbon multiplicities.[15][16]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Oxopropane Sulfonate

Atom NMR Experiment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H on C1 ¹H NMR ~2.3 - 2.8 Singlet (s) Protons adjacent to a carbonyl group.
H on C3 ¹H NMR ~3.5 - 4.5 Singlet (s) Protons adjacent to a sulfonate group.
C1 (CH₃) ¹³C NMR ~30 - 40 Quartet (in coupled spectrum) Methyl carbon adjacent to a carbonyl.
C2 (C=O) ¹³C NMR >190 Singlet (in coupled spectrum) Ketone carbonyl carbon.

| C3 (CH₂) | ¹³C NMR | ~50 - 65 | Triplet (in coupled spectrum) | Methylene carbon adjacent to a sulfonate group. |

Part 2: 2D NMR for Unambiguous Connectivity

Two-dimensional NMR experiments correlate signals between nuclei, providing irrefutable evidence of the molecular backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached.[17][18][19] The HSQC spectrum for 2-oxopropane sulfonate will display two cross-peaks:

    • A correlation between the proton signal at ~2.3-2.8 ppm and the carbon signal at ~30-40 ppm, definitively linking the methyl protons to the methyl carbon.

    • A correlation between the proton signal at ~3.5-4.5 ppm and the carbon signal at ~50-65 ppm, linking the methylene protons to the methylene carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds.[20][21][22] This is how the molecular fragments are connected. For 2-oxopropane sulfonate, the key correlations are:

    • From the methyl protons (H on C1) to the carbonyl carbon (C2) . This 2-bond correlation confirms the acetyl group (CH₃-C=O).

    • From the methylene protons (H on C3) to the carbonyl carbon (C2) . This 2-bond correlation connects the methylene group to the other side of the carbonyl.

cluster_hmbc Key HMBC Correlations C1 C1 (CH₃) C2 C2 (C=O) C1->C2 C3 C3 (CH₂SO₃⁻) C2->C3 H1 H H1->C2 ²JCH H3 H H3->C2 ²JCH

Caption: Diagram of key 2-bond (²JCH) correlations in the HMBC spectrum.

Table 2: Summary of Expected 2D NMR Correlations

Experiment Correlating Nuclei Expected Cross-Peaks Structural Information Confirmed
HSQC ¹H – ¹³C (1-bond) H(C1) ↔ C1H(C3) ↔ C3 Confirms which protons are attached to which carbons.

| HMBC | ¹H – ¹³C (2-3 bonds) | H(C1) ↔ C2H(C3) ↔ C2 | Confirms the C1-C2-C3 backbone connectivity. |

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10-20 mg of 2-oxopropane sulfonate.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O), as the compound is highly polar.

  • Add a small amount of an internal standard for chemical shift referencing, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), setting its methyl signal to 0.00 ppm.[23]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5x T₁) for accurate integration if quantitative analysis is needed.

  • ¹³C{¹H} NMR: Acquire using a standard proton-decoupled pulse program.

  • DEPT-135: Acquire using a standard DEPT-135 pulse sequence to determine carbon multiplicities.

  • ¹H-¹³C HSQC: Acquire using a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

  • ¹H-¹³C HMBC: Acquire using a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz to observe both 2- and 3-bond correlations.

Comparison with Orthogonal Analytical Techniques

While NMR provides the most comprehensive structural data, orthogonal techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are valuable for confirmation.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns. For 2-oxopropane sulfonate, negative ion mode ESI-MS would be expected to show a molecular ion [M-H]⁻. Tandem MS (MS/MS) would likely show characteristic fragmentation, such as the loss of SO₃ (80 Da).[24] However, MS is a destructive technique and generally cannot distinguish between isomers without chromatographic separation.[25]

  • FTIR Spectroscopy: FTIR is excellent for identifying functional groups. The spectrum of 2-oxopropane sulfonate would show strong characteristic absorption bands for the carbonyl (C=O) group (around 1715 cm⁻¹) and the sulfonate (S=O) group (around 1200 cm⁻¹ and 1050 cm⁻¹). While useful for confirmation, FTIR does not provide information about the connectivity of the carbon skeleton.

Table 3: Comparison of Analytical Techniques for Structural Characterization

Feature NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Atomic connectivity, stereochemistry, 3D structure, quantification Molecular weight, elemental composition, fragmentation patterns Presence of functional groups
Sample State Solution or Solid-State Typically requires ionization (gas phase) Solid, Liquid, or Gas
Destructive? No Yes No
Isomer Distinction Excellent Poor (without chromatography) Poor to Moderate
Primary Use Definitive structure elucidation and validation Molecular weight confirmation Functional group identification

| Key Finding for 2-Oxopropane Sulfonate | Confirms C-C-S=O backbone | Confirms molecular weight and presence of sulfonate group via fragmentation | Confirms presence of C=O and SO₃ groups |

Conclusion: A Validated, Defensible Structural Assignment

The structural characterization of 2-oxopropane sulfonate requires a rigorous, multi-faceted analytical approach. While techniques like Mass Spectrometry and FTIR provide valuable confirmatory data, only a comprehensive suite of NMR experiments—¹H, ¹³C, DEPT, HSQC, and HMBC—can deliver an unambiguous and definitive structural assignment. This NMR-centric workflow, when conducted within a validated framework compliant with ICH guidelines, provides not just a structure, but a defensible and trustworthy analytical result. By understanding the causality behind each experiment and interpreting the data in a logical sequence, researchers and drug development professionals can achieve the highest level of scientific integrity in their structural characterization endeavors.

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Infectious Diseases and Tropical Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Gauthier, D. A., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • HRMS spectra. (n.d.). [Link]

  • LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). [Link]

  • Auremn. (n.d.). Solid-State 13C NMR Analysis of Sulfonated Polystyrene. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wang, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Goud, G. K., et al. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]

  • National Open Access Monitor, Ireland. (n.d.). Validation of quantitative NMR. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NMR Wiki. (2011). 2D HMBC. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • YouTube. (2023). DEPT Carbon NMR Spectroscopy. [Link]

  • University of Calgary. (n.d.). Ch13 - 2D NMR. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. (n.d.). [Link]

  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • PubMed. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

Sources

Comparative

A Researcher's Guide to the Validation of 2-Oxopropane Sulfonate in Complex Biological Samples

For researchers, scientists, and drug development professionals, the accurate quantification of small, polar metabolites in complex biological matrices is a significant analytical challenge. 2-Oxopropane sulfonate, a sma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small, polar metabolites in complex biological matrices is a significant analytical challenge. 2-Oxopropane sulfonate, a small, highly polar, and water-soluble molecule, exemplifies these difficulties. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-oxopropane sulfonate concentrations in biological samples such as plasma, urine, and cell lysates. Drawing upon established bioanalytical principles and field-proven insights, this document will navigate the complexities of method selection, sample preparation, and validation in line with regulatory expectations.

The Analytical Challenge of 2-Oxopropane Sulfonate

The inherent properties of 2-oxopropane sulfonate—its small size, high polarity, and ionic nature—make it a challenging analyte. In complex biological samples, it exists at low concentrations amidst a vast excess of potentially interfering endogenous substances. The primary hurdles in its quantification include:

  • Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of 2-oxopropane sulfonate leads to minimal interaction with traditional non-polar stationary phases, resulting in poor chromatographic retention and resolution.

  • Matrix Effects in Mass Spectrometry: Co-eluting endogenous components from the biological matrix can interfere with the ionization of 2-oxopropane sulfonate in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Low Endogenous Concentrations: The anticipated low physiological concentrations of 2-oxopropane sulfonate demand highly sensitive analytical methods.

  • Lack of a Chromophore: The absence of a UV-absorbing chromophore in its structure precludes the use of UV-based detection methods, necessitating more sophisticated techniques like mass spectrometry or conductivity detection.

Comparative Analysis of Analytical Methodologies

The two most promising analytical techniques for the quantification of 2-oxopropane sulfonate are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and specificity.[4]

Principle: This method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte, providing a high degree of selectivity.

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), which is crucial for measuring low-abundance endogenous metabolites.

  • Structural Confirmation: The fragmentation pattern of the analyte in the mass spectrometer provides structural information, increasing confidence in its identification.

  • Versatility: The technique can be adapted to a wide range of small molecules.

Weaknesses:

  • Matrix Effects: As previously mentioned, LC-MS/MS is susceptible to matrix effects, which can significantly impact accuracy and precision.[5]

  • Chromatographic Challenges: Retaining and separating a small, polar molecule like 2-oxopropane sulfonate on a chromatographic column can be difficult. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often required.[6]

  • Cost and Complexity: LC-MS/MS instruments are expensive to purchase and maintain, and require skilled operators.

Ion Chromatography (IC)

Ion chromatography is a robust and reliable technique for the analysis of ionic species. It has been successfully validated for the clinical measurement of sulfate in plasma, serum, and urine.

Principle: IC separates ions based on their affinity for an ion-exchange stationary phase. The separated ions are then detected, typically by suppressed conductivity.

Strengths:

  • Reduced Matrix Interference: IC is less prone to interference from non-ionic matrix components.

  • Robustness: The technique is generally considered rugged and reliable for routine analysis.

  • Direct Analysis: In some cases, biological samples can be analyzed directly after minimal sample preparation, such as dilution and filtration.[7]

Weaknesses:

  • Lower Sensitivity (compared to LC-MS/MS): While sensitive, IC may not always achieve the ultra-low detection limits of the latest LC-MS/MS systems.

  • Limited Specificity: Identification is based primarily on retention time, which can be less specific than the structural information provided by mass spectrometry. Co-eluting ionic species could potentially interfere.

  • Not Suitable for Non-ionic Compounds: This is not a limitation for 2-oxopropane sulfonate but is a general consideration for the technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for highly polar and non-volatile compounds like sulfonates, GC-MS can be employed after a derivatization step to increase the analyte's volatility.

Principle: The analyte is chemically modified to a more volatile and thermally stable derivative, which is then separated by gas chromatography and detected by a mass spectrometer.

Strengths:

  • High Chromatographic Resolution: GC offers excellent separation efficiency.

Weaknesses:

  • Derivatization Required: The need for a chemical derivatization step adds complexity, time, and potential for variability to the workflow.[8]

  • Potential for Analyte Degradation: The high temperatures used in GC can lead to the degradation of some analytes.

Data Summary: A Comparative Overview

FeatureLC-MS/MSIon Chromatography (IC)GC-MS
Principle Chromatographic separation followed by mass analysisIon-exchange separation with conductivity detectionGas-phase separation of volatile derivatives with mass analysis
Sensitivity Very High (pg/mL to ng/mL)High (µg/mL to ng/mL)High (with derivatization)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time)High (with derivatization and mass analysis)
Matrix Effects High susceptibility, requires careful managementLow susceptibility to non-ionic matrix componentsModerate, dependent on derivatization and sample cleanup
Sample Throughput High, amenable to automationModerate to HighModerate, derivatization can be a bottleneck
Cost & Complexity HighModerateModerate
Key Advantage Unparalleled sensitivity and specificityRobustness and reduced matrix effects for ionic analytesHigh chromatographic efficiency
Key Disadvantage Susceptibility to matrix effectsLower sensitivity than LC-MS/MSRequirement for derivatization

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a starting point for the development and validation of an assay for 2-oxopropane sulfonate. It is imperative that these methods are fully validated in the specific biological matrix of interest according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]

Method 1: LC-MS/MS with HILIC Separation

This method is designed for high sensitivity and specificity, making it suitable for research and clinical applications where low concentrations are expected.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, serum, or urine), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 2-oxopropane sulfonate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to increasing aqueous mobile phase.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor and product ions for 2-oxopropane sulfonate and the internal standard must be determined by infusion and optimization.

3. Method Validation

The method must be validated for:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.[10]

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.

  • Recovery: Assess the extraction efficiency of the sample preparation method.

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of the biological matrix.[1][5]

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Method 2: Ion Chromatography with Suppressed Conductivity Detection

This method offers a robust alternative, particularly if significant matrix effects are encountered with LC-MS/MS.

1. Sample Preparation (Dilution and Filtration)

  • Dilute the biological sample (e.g., 1:10) with deionized water.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

2. IC Analysis

  • IC System: An ion chromatography system equipped with a suppressor and a conductivity detector.

  • Columns: A suitable guard and analytical anion-exchange column set.

  • Eluent: An appropriate eluent, such as a carbonate-bicarbonate solution, which can be generated online in modern systems.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 20-50 µL.

3. Method Validation

The validation parameters are similar to those for LC-MS/MS, with a focus on:

  • Specificity: Analyze blank matrix and spike with other common anions to ensure no co-elution with 2-oxopropane sulfonate.

  • Linearity, Accuracy, and Precision: As per standard validation procedures.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified.

Visualizing the Workflow

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (300 µL) Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (Negative Mode) HILIC->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of 2-oxopropane sulfonate by LC-MS/MS.

Conclusion and Recommendations

The choice between LC-MS/MS and Ion Chromatography for the quantification of 2-oxopropane sulfonate will depend on the specific requirements of the study.

  • For exploratory research and biomarker discovery , where the highest sensitivity and specificity are paramount, LC-MS/MS with HILIC is the recommended approach. The development of a robust sample preparation method to mitigate matrix effects is critical for success. The use of a stable isotope-labeled internal standard is strongly advised to ensure the highest accuracy and precision.

  • For routine monitoring or in applications where high sample throughput and robustness are prioritized , and where the expected concentrations are within its detection limits, Ion Chromatography presents a viable and often more straightforward alternative. Its reduced susceptibility to matrix effects can simplify method development and validation.

Regardless of the chosen methodology, a comprehensive validation that adheres to regulatory guidelines is non-negotiable to ensure the generation of reliable and defensible data. This guide provides the foundational knowledge and practical starting points for researchers to confidently develop and validate methods for the challenging yet crucial task of quantifying 2-oxopropane sulfonate in complex biological samples.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 796(2), 403–409.
  • Request PDF. (n.d.). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. [Link]

  • Taylor & Francis. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]

  • PubMed. (2020). New structural insights into bacterial sulfoacetaldehyde and taurine metabolism. [Link]

  • ACS Publications. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • ResearchGate. (n.d.). Sulfoacetaldehyde as the point of convergence of the degradative...[Link]

  • PubMed. (2003). Sulfoacetaldehyde Bisulfite Adduct Is a Substrate for Enzymes Presumed to Act on Sulfoacetaldehyde. [Link]

  • Semantic Scholar. (2005). Sulfoacetaldehyde is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen. [Link]

  • SpringerLink. (2005). Sulfoacetate generated by Rhodopseudomonas palustris from taurine. [Link]

  • PubMed. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. [Link]

  • Google Patents. (1993).
  • J-STAGE. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Frontiers. (n.d.). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. [Link]

  • ResearchGate. (n.d.). Quantitative bioanalysis by LC-MS/MS: a review. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. [Link]

  • MDPI. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]

  • PubMed Central. (n.d.). Isoform-specific therapeutic control of sulfonation in humans. [Link]

  • PubMed Central. (n.d.). Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni. [Link]

  • Royal Society of Chemistry. (n.d.). Direct-inject suppressed ion chromatography-mass spectrometry method with online preconcentration for short- and ultra short-chain perfluoroalkyl carboxylic acids in fresh water. [Link]

  • PubMed. (1988). Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships. [Link]

  • PubMed. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • PubMed. (2014). F2-isoprostanes as a biomarker of oxidative stress in the mouse bladder. [Link]

  • Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS ASMS 2013. [Link]

  • Vanderbilt Health News. (2024). Study details metabolism of biomarkers for oxidative stress. [Link]

  • PubMed Central. (n.d.). Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue. [Link]

  • PubMed Central. (n.d.). A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. [Link]

  • PubMed. (2025). Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. [Link]

  • LCGC International. (2020). Simultaneous Analysis of Ultrashort-Chain, Alternative, and Legacy PFAS in Potable and Non-Potable Waters. [Link]

  • PubMed. (2011). Perfluoroalkyl Sulfonates Cause Alkyl Chain Length-Dependent Hepatic Steatosis and Hypolipidemia Mainly by Impairing Lipoprotein Production in APOE3-Leiden CETP Mice*. [Link]

  • MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • PubMed Central. (n.d.). Sulfite as the substrate of C-sulfonate metabolism of α, β- unsaturated carbonyl containing andrographolide. [Link]

  • PubMed Central. (n.d.). Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α. [Link]

  • PubMed Central. (n.d.). Intergenerational metabolic toxicity of perfluorooctanesulfonic acid exposure in adult offspring rats: a multi-omics approach. [Link]

  • PubMed Central. (n.d.). Isoprostanes-Biomarkers of Lipid Peroxidation: Their Utility in Evaluating Oxidative Stress and Analysis. [Link]

  • PubMed. (2006). Human sulfotransferases and their role in chemical metabolism. [Link]

  • PubMed. (1987). Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. [Link]

  • Google Patents. (2001).
  • PubMed. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. [Link]

  • MDPI. (2023). Analytical Platform for the Study of Metabolic Pathway of Propyl Propane Thiosulfonate (PTSO) from Allium spp. [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • American Chemical Society. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. [Link]

Sources

Validation

differences between 2-oxopropane sulfonate and pyruvate analogs in assays

As a Senior Application Scientist, selecting the correct substrate analog is paramount for isolating specific enzymatic transition states, mapping active sites, or developing targeted metabolic inhibitors. While both 2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct substrate analog is paramount for isolating specific enzymatic transition states, mapping active sites, or developing targeted metabolic inhibitors. While both 2-oxopropane sulfonate (2-OPS) and pyruvate analogs (such as acetyl phosphinate or oxamate) are utilized to probe keto-acid metabolism, their structural chemistries dictate entirely different mechanistic interactions and assay methodologies.

This guide provides an in-depth, objective comparison of 2-OPS and pyruvate analogs, detailing the causality behind their experimental applications, comparative performance data, and self-validating assay protocols.

Structural and Mechanistic Divergence

The fundamental divergence between these two classes of molecules lies in the specific metabolic nodes they mimic: β -keto acids versus α -keto acids .

2-Oxopropane Sulfonate (2-OPS): The β -Keto Trapper 2-OPS ( CH3​−CO−CH2​−SO3−​ ) is a structural analog of acetoacetate, a β -keto acid. In assays involving Acetoacetate Decarboxylase (AADase), the enzyme utilizes the ϵ -amino group of a highly perturbed active-site lysine (Lys115, pKa​≈6.0 ) to attack the ketone carbonyl, forming a Schiff-base (imine) intermediate 1. Because the sulfonate group is an exceptionally poor leaving group compared to a carboxylate, decarboxylation cannot proceed. Consequently, 2-OPS covalently traps the enzyme in the Schiff-base state, making it an invaluable tool for X-ray crystallography and intermediate trapping .

Pyruvate Analogs: The α -Keto Transition State Mimics Pyruvate analogs, such as acetyl phosphinate (AcPH) or oxamate, mimic pyruvate ( CH3​−CO−COO− ), an α -keto acid. These are primarily used to inhibit enzymes like the Pyruvate Dehydrogenase Complex (PDHC) or Pyruvate Carboxylase (PC). In PDHC assays, phosphinate analogs mimic the tetrahedral transition state of the thiamine pyrophosphate (ThDP)-pyruvate adduct. This structural mimicry allows them to bind with orders of magnitude higher affinity than the native substrate, resulting in potent, pseudo-irreversible inhibition 2.

MechanisticDivergence cluster_2ops 2-Oxopropane Sulfonate (2-OPS) cluster_pyr Pyruvate Analogs (e.g., AcPH) NodeA 2-OPS (β-keto sulfonate) NodeB Acetoacetate Decarboxylase (AADase) NodeA->NodeB Competitive Binding NodeC Schiff-Base Trapping (Lys115 Adduct) NodeB->NodeC Covalent Inhibition NodeD Pyruvate Analogs (α-keto phosphinate) NodeE Pyruvate Dehydrogenase (PDHC) NodeD->NodeE Active Site Binding NodeF Transition State Inhibition NodeE->NodeF Metabolic Blockade

Figure 1: Mechanistic divergence between 2-OPS and pyruvate analogs in enzymatic targeting.

Comparative Performance Data

When designing an assay, the choice between these analogs dictates the dynamic range, readout method, and reversibility of the system. Table 1 summarizes their comparative performance metrics based on established enzymology standards.

Table 1: Quantitative and Qualitative Assay Comparison

Feature2-Oxopropane Sulfonate (2-OPS)Pyruvate Analogs (e.g., AcPH, Oxamate)
Target Substrate Mimicry Acetoacetate ( β -keto acid)Pyruvate ( α -keto acid)
Primary Target Enzymes Acetoacetate Decarboxylase (AADase)Pyruvate Dehydrogenase (PDHC), Pyruvate Carboxylase (PC)
Mechanism of Action Covalent Schiff-base formation (dead-end)Transition-state mimicry / Competitive active-site binding
Inhibitory Potency Moderate ( Ki​ in the low millimolar range)Extremely High ( IC50​≈0.2μM for AcPH against PDHC)
Reaction Reversibility Irreversible (requires denaturation to break)Pseudo-irreversible (ThDP-dependent) or Reversible (Oxamate)
Primary Assay Readout X-ray Crystallography, Sucrose Density GradientsSpectrophotometric ( NADH absorbance at 340 nm), ATP-viability

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, assays utilizing these analogs must be designed as self-validating systems. Below are field-proven methodologies that incorporate internal validation checkpoints to rule out artifacts.

AssayWorkflow Start Enzyme Preparation & Baseline Validation Split1 AADase + 2-OPS Assay Start->Split1 Split2 PDHC + AcPH Assay Start->Split2 Incubate1 Incubate at 25°C (Allow Schiff-base formation) Split1->Incubate1 Incubate2 Short Preincubation (1 min) (Transition state binding) Split2->Incubate2 Measure1 Crystallography or Sucrose Density Gradient Incubate1->Measure1 Measure2 Spectrophotometry (NADH at 340 nm) Incubate2->Measure2 Validate1 Validation: Dialysis (Check Irreversibility) Measure1->Validate1 Validate2 Validation: Pyruvate Rescue (Check Competitive Nature) Measure2->Validate2

Figure 2: Self-validating experimental workflows for 2-OPS and pyruvate analog assays.

Protocol A: Schiff-Base Trapping of AADase using 2-OPS

Objective: To irreversibly trap the active-site lysine of AADase for structural characterization.

  • Enzyme Activation: AADase often exists in a latent form. Heat the purified enzyme extract (e.g., from Clostridium acetobutylicum) at 70°C for 10 minutes to fully express the active decarboxylase 1.

  • Inhibitor Incubation: Incubate the expressed AADase with 5 mM 2-OPS in 50 mM potassium phosphate buffer (pH 6.0) at 25°C for 30 minutes. Causality note: pH 6.0 is chosen to match the perturbed pKa​ of Lys115, maximizing the nucleophilic attack on the analog.

  • Reduction (Optional but recommended): Add 10 mM sodium borohydride ( NaBH4​ ) to reduce the reversible Schiff base into a stable secondary amine, permanently locking the complex.

  • Validation Checkpoint (Dialysis): Dialyze the sample against a 1000-fold volume of inhibitor-free buffer overnight. Measure residual decarboxylase activity using manometric CO2​ evolution. If the enzyme remains inactive, the covalent trapping is validated.

Protocol B: Spectrophotometric Inhibition Assay of PDHC using Acetyl Phosphinate (AcPH)

Objective: To measure the transition-state inhibition kinetics of PDHC.

  • Reaction Mixture Setup: Prepare a cuvette with 30 mM potassium phosphate (pH 7.0), 3 mM NAD+ , 0.05 mM CoA, 2 mM DTT, 0.4 mM ThDP, and 2 mM MgCl2​ at 37°C 2.

  • Preincubation: Add isolated PDHC and varying concentrations of AcPH ( 10−7 to 10−6 M). Preincubate for exactly 1 minute. Causality note: The short preincubation allows the analog to bind the ThDP-active site before the native substrate outcompetes it.

  • Initiation & Readout: Initiate the reaction by adding a saturating concentration of pyruvate (2 mM). Monitor the accumulation of NADH by measuring absorbance at 340 nm continuously for 5 minutes.

  • Validation Checkpoint (Pyruvate Rescue): In a parallel control, add the 2 mM pyruvate before adding AcPH. Because AcPH is a competitive transition-state analog, pre-saturating the enzyme with pyruvate should prevent the inhibition. If inhibition still occurs at the same rate, suspect non-specific aggregation or off-target effects.

Field-Proven Insights for Application Scientists

When translating these assays into drug development pipelines (e.g., targeting PDHC in glioblastoma or PC in hepatocellular carcinoma 3), context is everything.

  • Avoid Substrate Cross-Talk: Pyruvate analogs like AcPH are highly specific to ThDP-dependent enzymes and do not significantly inhibit other 2-oxo acid dehydrogenases (like α -ketoglutarate dehydrogenase) 2. However, simple analogs like oxamate can cross-react with Lactate Dehydrogenase (LDH). Always run orthogonal counter-screens if using lower-affinity analogs.

  • Buffer Nucleophilicity: When using 2-OPS to trap AADase, avoid buffers containing primary amines (e.g., Tris). Tris can act as a competing nucleophile, reacting with the ketone group of 2-OPS and artificially lowering the effective concentration of the inhibitor. Always use phosphate or HEPES buffers.

References

  • ZELDES et al. "A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum." ResearchGate. Available at:[Link]

  • Allen, Karen. "Catalytic Mechanism of Acetoacetate Decarboxylase." Grantome. Available at:[Link]

  • Artiukhov et al. "Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells." PMC / Oncotarget. Available at:[Link]

  • Zhang et al. "Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming." ACS Publications. Available at:[Link]

Sources

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